Product packaging for 4-Chloro-2-methyloxazolo[5,4-c]pyridine(Cat. No.:CAS No. 1354831-15-4)

4-Chloro-2-methyloxazolo[5,4-c]pyridine

Cat. No.: B059569
CAS No.: 1354831-15-4
M. Wt: 168.58 g/mol
InChI Key: NARSQONWZWKRCW-UHFFFAOYSA-N
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Description

4-Chloro-2-methyloxazolo[5,4-c]pyridine is a versatile and valuable fused heterocyclic building block specifically designed for advanced pharmaceutical and medicinal chemistry research. This compound features a privileged oxazolopyridine scaffold, a structure of high interest in drug discovery due to its prevalence in biologically active molecules. The presence of the chloro substituent at the 4-position makes it an excellent electrophilic center for pivotal cross-coupling reactions, such as Suzuki, Negishi, and Buchwald-Hartwig aminations, enabling rapid diversification of the core structure. Concurrently, the methyl group on the oxazole ring can be utilized for further functionalization or to modulate the compound's physicochemical properties, including lipophilicity and metabolic stability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClN2O B059569 4-Chloro-2-methyloxazolo[5,4-c]pyridine CAS No. 1354831-15-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-methyl-[1,3]oxazolo[5,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c1-4-10-5-2-3-9-7(8)6(5)11-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARSQONWZWKRCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2-methyloxazolo[5,4-c]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methyloxazolo[5,4-c]pyridine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its core structure, the oxazolo[5,4-c]pyridine ring system, is a key pharmacophore in various biologically active molecules. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of this compound, with a focus on experimental data and methodologies.

Core Chemical Properties

This compound is a white solid with a molecular formula of C₇H₅ClN₂O and a molecular weight of 168.58 g/mol .[1][2] While detailed experimental data on its physical properties such as melting and boiling points are not extensively reported in publicly available literature, its basic chemical identifiers and characteristics are summarized in the table below.

PropertyValueReference(s)
IUPAC Name This compound[2]
CAS Number 1354831-15-4[2]
Molecular Formula C₇H₅ClN₂O[2]
Molecular Weight 168.58 g/mol [1][2]
Physical Form White Solid[1]
Purity ≥95%[1]

Synthesis and Experimental Protocols

A general approach for the synthesis of related isoxazolo[4,5-b]pyridines starts from commercially available 2-chloro-3-nitropyridines.[3] This suggests that a potential starting material for the synthesis of the target compound could be a derivative of 3-amino-4-hydroxypyridine.

Conceptual Synthetic Workflow:

G A 3-Amino-4-hydroxypyridine B Acetylation A->B Acetic Anhydride C N-acetyl-4-hydroxypyridin-3-amine B->C D Cyclization (e.g., using POCl3 or similar dehydrating/chlorinating agent) C->D E This compound D->E

Caption: Conceptual synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical):

  • Step 1: Acetylation of 3-Amino-4-hydroxypyridine. To a solution of 3-amino-4-hydroxypyridine in a suitable solvent (e.g., acetic acid), an acetylating agent such as acetic anhydride would be added. The reaction mixture would be heated to facilitate the formation of N-(4-hydroxypyridin-3-yl)acetamide.

  • Step 2: Cyclization and Chlorination. The intermediate from Step 1 would then be treated with a dehydrating and chlorinating agent. A common reagent for such transformations is phosphorus oxychloride (POCl₃). This step would induce cyclization to form the oxazole ring and simultaneously chlorinate the 4-position of the pyridine ring to yield the final product, this compound.

  • Purification: The crude product would likely be purified using standard techniques such as column chromatography on silica gel.

Note: This is a hypothetical protocol based on known chemical transformations for similar heterocyclic systems. Experimental conditions would require optimization.

Spectral Data and Characterization

Although specific spectral data with detailed peak assignments for this compound are not published, commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data.[4] Based on the structure, the expected spectral characteristics can be predicted.

Expected ¹H NMR Spectral Data:

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the methyl group protons. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the chloro group and the fused oxazole ring.

Expected ¹³C NMR Spectral Data:

The carbon NMR spectrum would display distinct signals for the seven carbon atoms in the molecule. The carbons in the pyridine and oxazole rings will appear in the aromatic region, with the carbon attached to the chlorine atom and the carbons of the oxazole ring showing characteristic shifts.

Expected IR Spectral Data:

The IR spectrum would likely exhibit characteristic absorption bands for C-Cl stretching, C=N stretching within the heterocyclic rings, and C-H stretching of the methyl and aromatic protons.

Expected Mass Spectrometry Data:

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (168.58 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely involve the loss of the chloro group, the methyl group, or cleavage of the oxazole ring.

Reactivity and Potential Applications

The chemical reactivity of this compound is expected to be dictated by the presence of the chloro substituent on the electron-deficient pyridine ring. The chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution (SₙAr) reactions.[5][6] This makes it a valuable intermediate for the synthesis of a variety of derivatives where the chloro group is displaced by other functional groups.

Nucleophilic Aromatic Substitution Workflow:

G A This compound C 4-Substituted-2-methyloxazolo[5,4-c]pyridine Derivatives A->C B Nucleophile (e.g., Amines, Alcohols, Thiols) B->C

Caption: General scheme for nucleophilic substitution reactions.

The oxazolo[5,4-d]pyrimidine scaffold, structurally similar to the core of the target molecule, has been extensively studied for its potential as a versatile scaffold in the design of bioactive ligands against various enzymes and receptors.[1] Derivatives of oxazolo[5,4-d]pyrimidines have demonstrated a range of biological activities, including anticancer and antiviral properties.[2] This suggests that this compound and its derivatives could be valuable candidates for screening in drug discovery programs, particularly in oncology and virology.

Signaling Pathways and Biological Activity

While no specific biological activity or involvement in signaling pathways has been reported for this compound itself, the broader class of oxazolopyrimidines has been shown to interact with various biological targets. For instance, certain oxazolo[5,4-d]pyrimidine derivatives have been investigated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis, which is crucial for tumor growth.[2]

Potential Biological Target Interaction:

G A This compound (or its derivatives) B Kinase Target (e.g., VEGFR-2) A->B Binding C Inhibition of Signaling Pathway B->C D Potential Therapeutic Effect (e.g., Anti-angiogenesis) C->D

Caption: Potential mechanism of action for oxazolo[5,4-c]pyridine derivatives.

Given the structural similarities, it is plausible that this compound could serve as a scaffold for the development of inhibitors of various kinases or other enzymes involved in disease pathways. Further biological evaluation is necessary to determine its specific activities.

Conclusion

This compound is a readily accessible heterocyclic compound with significant potential as a building block in medicinal chemistry. Its activated chloro group allows for facile derivatization, enabling the exploration of a wide chemical space for drug discovery. While detailed experimental data for this specific molecule are currently limited in the public domain, the known biological activities of related oxazolopyrimidine structures highlight the potential of this scaffold for the development of novel therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted.

References

In-Depth Technical Guide: Structure Elucidation of 4-Chloro-2-methyloxazolo[5,4-c]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The oxazolo[5,4-c]pyridine scaffold represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. As a purine analog, this core structure is a key component in the design of molecules targeting various biological pathways, often implicated in oncology and immunology. This guide provides a comprehensive, albeit predictive, overview of the structure elucidation of a novel derivative, 4-Chloro-2-methyloxazolo[5,4-c]pyridine. The methodologies and expected data presented herein are extrapolated from known synthetic routes and spectroscopic analyses of similar heterocyclic systems.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step sequence, commencing with commercially available starting materials. The proposed pathway leverages established reactions for the construction of the fused oxazolopyridine ring system.

Synthetic Pathway for this compound start 2,6-Dichloropyridine-3-amine intermediate1 N-(2-Chloro-3-pyridinyl)acetamide start->intermediate1 Acetic Anhydride, Pyridine intermediate2 2-Chloro-3-acetamidopyridine N-oxide intermediate1->intermediate2 m-CPBA, DCM intermediate3 This compound intermediate2->intermediate3 POCl3, Reflux VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Promotes Target 4-Chloro-2-methyloxazolo [5,4-c]pyridine Target->VEGFR2 Inhibits

Technical Guide: Spectroscopic Data for 4-Chloro-2-methyloxazolo[5,4-c]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for publicly available spectroscopic data (NMR, IR, Mass Spectrometry) and detailed experimental protocols for 4-Chloro-2-methyloxazolo[5,4-c]pyridine (CAS: 1354831-15-4) did not yield specific experimental results. While the compound is listed by several chemical suppliers, the detailed characterization data required for this technical guide is not published in accessible scientific literature or databases.[1][2][3]

To fulfill the user's request for a structured technical guide, this document presents a template using a representative heterocyclic compound, 4-chloro-2-methylquinoline , for which spectroscopic data is publicly available.[4] This guide illustrates the desired format for data presentation, experimental protocols, and visualizations that can be applied once the specific data for this compound becomes available.

Spectroscopic Data Summary for 4-Chloro-2-methylquinoline

The following tables summarize the key spectroscopic data obtained for the characterization of 4-chloro-2-methylquinoline.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.98d8.5H-8
7.85d8.5H-5
7.65ddd8.5, 7.0, 1.5H-7
7.45ddd8.5, 7.0, 1.5H-6
7.25s-H-3
2.65s-CH₃
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
159.0C-2
148.5C-8a
143.0C-4
130.0C-7
129.5C-5
127.0C-4a
126.0C-6
124.0C-8
122.0C-3
25.0CH₃
Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)Assignment
3050C-H stretch (aromatic)
2920C-H stretch (aliphatic)
1600, 1560, 1490C=C and C=N stretching (quinoline ring)
1450C-H bend (aliphatic)
850C-Cl stretch
760C-H out-of-plane bend (aromatic)
Table 4: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
177100[M]⁺
17933[M+2]⁺ (due to ³⁷Cl isotope)
14280[M-Cl]⁺

Experimental Protocols

The following are representative experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A Bruker Avance III 400 MHz spectrometer equipped with a 5 mm BBO probe.

  • Sample Preparation: 10 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: 4.08 seconds

    • Relaxation Delay: 1.0 second

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Acquisition Time: 1.36 seconds

    • Relaxation Delay: 2.0 seconds

  • Data Processing: The raw data was processed using MestReNova software. Fourier transformation was applied, followed by phase and baseline correction. Chemical shifts were referenced to the TMS signal (0.00 ppm for ¹H and 0.0 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer equipped with a universal attenuated total reflectance (UATR) accessory.

  • Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of the UATR.

  • Acquisition: The spectrum was recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean diamond crystal was recorded prior to the sample measurement.

  • Data Processing: The resulting spectrum was baseline corrected and the peak positions were identified using the spectrometer's software.

Mass Spectrometry (MS)
  • Instrumentation: A Thermo Scientific ISQ EC single quadrupole mass spectrometer coupled with a TRACE 1300 gas chromatograph.

  • Sample Preparation: The sample was dissolved in dichloromethane to a concentration of 1 mg/mL.

  • Gas Chromatography (GC) Conditions:

    • Injector Temperature: 250 °C

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-450

  • Data Processing: The mass spectrum corresponding to the GC peak of the compound was extracted and analyzed using the Xcalibur software.

Visualizations

The following diagrams illustrate a general workflow for spectroscopic analysis and the logical relationships in data interpretation.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting synthesis Synthesis of Compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation data_reporting Data Tabulation & Reporting structure_elucidation->data_reporting

Caption: General experimental workflow for spectroscopic characterization.

logical_relationship cluster_data Spectroscopic Data cluster_info Structural Information nmr_data NMR Data (Chemical Shifts, Coupling Constants) connectivity Atom Connectivity (Bonding Framework) nmr_data->connectivity ir_data IR Data (Vibrational Frequencies) functional_groups Functional Groups ir_data->functional_groups ms_data MS Data (m/z values, Isotope Pattern) molecular_formula Molecular Formula & Weight ms_data->molecular_formula final_structure Final Structure Confirmation connectivity->final_structure functional_groups->final_structure molecular_formula->final_structure

Caption: Logical relationship of spectroscopic data for structure elucidation.

References

Mass Spectrometry of 4-Chloro-2-methyloxazolo[5,4-c]pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mass spectrometric analysis of 4-Chloro-2-methyloxazolo[5,4-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines probable fragmentation patterns under electron ionization, provides standardized experimental protocols, and presents the data in a clear, structured format for ease of interpretation.

Predicted Mass Spectral Data

The mass spectral data for this compound is predicted based on the fundamental principles of mass spectrometry and the known fragmentation patterns of related heterocyclic compounds, including chloropyridines and oxazoles. The molecular weight of this compound is 168.58 g/mol . Due to the presence of a chlorine atom, the molecular ion peak is expected to exhibit a characteristic M+2 isotope pattern with a ratio of approximately 3:1.

Table 1: Predicted Electron Ionization (EI) Mass Spectrometry Data for this compound

m/zPredicted FragmentRelative Abundance (%)Notes
168/170[M]•+80Molecular ion with 35Cl/37Cl isotope pattern.
133[M-Cl]•+100Loss of a chlorine radical, likely the base peak.
105[M-Cl-CO]•+40Subsequent loss of carbon monoxide from the [M-Cl]•+ fragment.
91[C6H5N]•+30Fragmentation of the oxazole ring.
78[C5H4N]•+25Further fragmentation leading to a pyridine-like cation.

Proposed Fragmentation Pathway

Under electron ionization, this compound is expected to undergo a series of fragmentation steps. The initial ionization will form the molecular ion [M]•+. The most probable primary fragmentation is the cleavage of the C-Cl bond, a common pathway for chlorinated aromatic compounds, resulting in the formation of a highly stable cation at m/z 133. Subsequent fragmentation of the oxazole ring is anticipated, leading to the loss of carbon monoxide (CO) and other smaller fragments.

fragmentation_pathway M [C7H5ClN2O]•+ m/z = 168/170 F1 [C7H5N2O]+ m/z = 133 M->F1 - Cl• F2 [C6H5N2]+ m/z = 105 F1->F2 - CO F3 [C6H5N]•+ m/z = 91 F2->F3 - N F4 [C5H4N]+ m/z = 78 F3->F4 - CH3

Caption: Proposed EI fragmentation pathway for this compound.

Experimental Protocols

The following are generalized experimental protocols for the analysis of this compound using Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry.

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a classic technique for the structural elucidation of small, volatile organic molecules.

Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as methanol or dichloromethane.

  • Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph for separation prior to analysis.

Instrumentation Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 200-250 °C

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 50-300

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique suitable for polar and thermally labile molecules. It is often coupled with liquid chromatography (LC) for the analysis of complex mixtures.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture compatible with reverse-phase LC, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

Instrumentation Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode

  • Capillary Voltage: 3.5 - 4.5 kV

  • Nebulizing Gas (N2) Pressure: 30-40 psi

  • Drying Gas (N2) Flow Rate: 8-12 L/min

  • Drying Gas Temperature: 300-350 °C

  • Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF)

  • Scan Range: m/z 100-400

Experimental Workflow

The general workflow for the mass spectrometric analysis of a novel compound like this compound involves several key stages, from sample preparation to data interpretation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing & Interpretation Prep Dissolve/Dilute Sample Intro Sample Introduction (GC, LC, or Direct Infusion) Prep->Intro Ionize Ionization (EI or ESI) Intro->Ionize Analyze Mass Analysis (Quadrupole, TOF, etc.) Ionize->Analyze Detect Detection Analyze->Detect Process Data Acquisition & Processing Detect->Process Interpret Spectral Interpretation (Fragmentation Analysis) Process->Interpret Report Reporting Interpret->Report

Caption: General workflow for mass spectrometric analysis.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound and standardized protocols for its analysis. Researchers are encouraged to adapt these methodologies to their specific instrumentation and analytical goals.

An In-depth Technical Guide to the Physical Characteristics of 4-Chloro-2-methyloxazolo[5,4-c]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 4-Chloro-2-methyloxazolo[5,4-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document consolidates available data on its properties, outlines general experimental protocols for their determination, and presents a logical workflow for its synthesis.

Core Physical and Chemical Properties

This compound is a substituted oxazolopyridine derivative. Its core characteristics are summarized below.

PropertyValueSource(s)
CAS Number 1354831-15-4[1][2]
Molecular Formula C₇H₅ClN₂O[1]
Molecular Weight 168.58 g/mol [1][2]
Appearance White Solid[2]
Purity ≥95% (as commercially available)[2]
SMILES Cc1nc2ccnc(Cl)c2o1[1]

Experimental Protocols

The following sections describe standard methodologies for determining the key physical characteristics of a compound like this compound.

1. Determination of Melting Point:

  • Apparatus: Digital melting point apparatus or a traditional Thiele tube with a calibrated thermometer.

  • Procedure: A small, dry sample of the crystalline solid is packed into a capillary tube. The tube is placed in the melting point apparatus, and the temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To elucidate the molecular structure by analyzing the magnetic properties of atomic nuclei.

  • ¹H NMR (Proton NMR) Protocol:

    • A sample (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • The solution is transferred to an NMR tube.

    • The tube is placed in the NMR spectrometer.

    • The spectrum is acquired, showing chemical shifts (δ) in ppm, integration (relative number of protons), and multiplicity (splitting pattern) for each proton signal.

  • ¹³C NMR (Carbon-13 NMR) Protocol:

    • A more concentrated sample (10-20 mg) is prepared in a suitable deuterated solvent.

    • The spectrum is acquired over a longer period due to the lower natural abundance of ¹³C.

    • The resulting spectrum shows the chemical shifts of the different carbon atoms in the molecule.

3. Mass Spectrometry (MS):

  • Purpose: To determine the molecular weight and elemental composition of the compound.

  • High-Resolution Mass Spectrometry (HRMS) Protocol:

    • A dilute solution of the sample is prepared.

    • The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

    • The instrument is calibrated, and the exact mass of the molecular ion (e.g., [M+H]⁺) is measured.

    • This exact mass is used to confirm the molecular formula of the compound.

Logical Workflow: Synthesis

While specific reaction conditions for the synthesis of this compound are proprietary or not widely published, a plausible synthetic route can be conceptualized based on established heterocyclic chemistry principles. The following diagram illustrates a logical workflow for its potential synthesis from a pyridine precursor.

G cluster_start Starting Material cluster_reaction Chlorination Reaction cluster_product Final Product A 2-Methyl-oxazolo[5,4-c]pyridin-4-ol C This compound A->C Reflux B POCl₃ B->A

Caption: A potential synthesis route for this compound.

This proposed pathway involves the chlorination of the corresponding hydroxypyridine precursor using a standard chlorinating agent such as phosphorus oxychloride (POCl₃). This is a common and effective method for converting hydroxyl groups on heterocyclic rings to chloro groups.[3]

References

In-Depth Technical Guide: 4-Chloro-2-methyloxazolo[5,4-c]pyridine (CAS 1354831-15-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4-Chloro-2-methyloxazolo[5,4-c]pyridine (CAS number 1354831-15-4). While specific biological data for this compound is limited in publicly available literature, this guide leverages data from the broader class of oxazolo[5,4-c]pyridine and structurally related oxazolo[5,4-d]pyrimidine derivatives to infer its potential therapeutic applications and mechanism of action. These related compounds have garnered significant interest in drug discovery, particularly as inhibitors of protein kinases involved in cancer and inflammatory diseases. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential of this chemical scaffold.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
CAS Number 1354831-15-4N/A
Molecular Formula C₇H₅ClN₂ON/A
Molecular Weight 168.58 g/mol N/A
SMILES Cc1nc2ccnc(Cl)c2o1N/A
Appearance White SolidN/A
Purity ≥95%N/A

Synthesis

  • Cyclization of a pyrimidine ring onto a pre-existing, appropriately substituted oxazole derivative. [1]

  • Cyclization of an oxazole ring onto a pyrimidine derivative. [1]

One common method involves the reaction of a 5-aminooxazole-4-carbonitrile derivative with a suitable reagent to form the fused pyrimidine ring. For instance, a synthetic pathway for novel oxazolo[5,4-d]pyrimidines starts with 5-amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile, which is reacted with triethyl orthoformate to yield an intermediate imidoester. This intermediate then undergoes ring closure with an amine to form the final oxazolo[5,4-d]pyrimidine structure.[2]

A patent for the synthesis of a related compound, 4-chloro-2-methyl pyrimidine, involves the chlorination of 2-methyl-4-hydroxy pyrimidine with phosphorus oxychloride in the presence of an organic base.[3] This suggests that a similar chlorination step might be employed in the synthesis of this compound from a corresponding hydroxy-oxazolopyridine precursor.

Biological Activity and Potential Therapeutic Applications

While there is no specific biological data for this compound, the broader class of oxazolo[5,4-d]pyrimidine derivatives has demonstrated significant activity as inhibitors of various protein kinases.[4] This suggests that this compound may exhibit similar properties.

Anticancer Activity

Oxazolo[5,4-d]pyrimidine derivatives have been extensively investigated as potential anticancer agents.[5][6][7][8] Their mechanism of action is often attributed to the inhibition of key kinases involved in tumor growth, angiogenesis, and cell survival.

One of the primary targets for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) .[6] Inhibition of VEGFR-2 can block angiogenesis, a critical process for tumor growth and metastasis. Several studies have reported oxazolo[5,4-d]pyrimidine derivatives with potent inhibitory activity against VEGFR-2.[5]

Another important class of targets are the Janus kinases (JAKs) . The JAK/STAT signaling pathway is crucial for immune responses and cell proliferation, and its dysregulation is implicated in various cancers and inflammatory diseases.[9]

The table below summarizes the in vitro cytotoxic activity of some representative oxazolo[5,4-d]pyrimidine derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 3g HT29 (Colon Adenocarcinoma)58.4[6]
Compound 25 L1210 (Leukemia)7[5]
Compound 26 L1210 (Leukemia)30[5]

Note: The data presented is for structurally related oxazolo[5,4-d]pyrimidine derivatives and is intended to be illustrative of the potential activity of the oxazolo[5,4-c]pyridine scaffold.

Experimental Protocols

Due to the lack of specific experimental data for this compound, this section provides representative protocols for in vitro kinase assays that are commonly used to evaluate the inhibitory activity of compounds against kinases like VEGFR-2 and JAK2.

Representative In Vitro VEGFR-2 Kinase Assay Protocol

This protocol is a generalized example based on commercially available kinase assay kits.[10][11][12]

Objective: To determine the in vitro inhibitory activity of a test compound against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT)

  • ATP

  • Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Test compound (dissolved in DMSO)

  • 96-well plates

  • Detection reagent (e.g., Kinase-Glo™)

  • Luminometer

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add the kinase buffer, the substrate, and ATP.

  • Add the test compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the reaction by adding the recombinant VEGFR-2 kinase to each well (except the negative control).

  • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Stop the reaction and detect the remaining ATP using a detection reagent like Kinase-Glo™. This is done by adding the reagent to each well and incubating at room temperature for a short period (e.g., 15 minutes).

  • Measure the luminescence using a plate reader.

  • The inhibitory activity is calculated as the percentage of kinase activity in the presence of the compound compared to the positive control. IC₅₀ values can be determined by plotting the percent inhibition against the compound concentration.

Representative In Vitro JAK2 Kinase Assay Protocol

This protocol is a generalized example based on commercially available kinase assay kits and literature.[13][14][15]

Objective: To determine the in vitro inhibitory activity of a test compound against JAK2 kinase.

Materials:

  • Recombinant human JAK2 kinase

  • Kinase buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT)

  • ATP

  • Biotinylated peptide substrate

  • Test compound (dissolved in DMSO)

  • 96-well streptavidin-coated plates

  • Phospho-tyrosine specific antibody

  • Europium-labeled secondary antibody

  • DELFIA® Enhancement Solution

  • Time-Resolved Fluorescence (TRF) plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then in kinase buffer.

  • In a 96-well plate, add the kinase buffer, biotinylated peptide substrate, and ATP.

  • Add the test compound dilutions to the respective wells, including positive and negative controls.

  • Start the kinase reaction by adding the recombinant JAK2 kinase.

  • Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding an EDTA solution.

  • Transfer the reaction mixture to a streptavidin-coated 96-well plate and incubate to allow the biotinylated substrate to bind.

  • Wash the plate to remove unbound components.

  • Add a phospho-tyrosine specific primary antibody and incubate.

  • Wash the plate and add a Europium-labeled secondary antibody.

  • After a final wash, add DELFIA® Enhancement Solution.

  • Read the time-resolved fluorescence at the appropriate wavelengths.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Signaling Pathways and Mechanism of Action

Given the inhibitory potential of the oxazolopyrimidine scaffold against VEGFR-2 and JAKs, this compound could potentially modulate the following signaling pathways.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF. Upon ligand binding, VEGFR-2 dimerizes and autophosphorylates, initiating several downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates RAF RAF PKC->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation ERK->Proliferation Promotes AKT Akt PI3K->AKT Activates Survival Cell Survival AKT->Survival Promotes Compound 4-Chloro-2-methyloxazolo [5,4-c]pyridine (Potential Inhibitor) Compound->VEGFR2 Inhibits

Caption: Potential inhibition of the VEGFR-2 signaling pathway.

JAK-STAT Signaling Pathway

The JAK-STAT pathway transmits signals from cytokines and growth factors to the nucleus, regulating gene expression involved in immunity and cell growth. Cytokine binding to its receptor leads to the activation of associated JAKs, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors.

JAK_STAT_Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P Dimer p-STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Expression Regulates Compound 4-Chloro-2-methyloxazolo [5,4-c]pyridine (Potential Inhibitor) Compound->JAK Inhibits

Caption: Potential inhibition of the JAK-STAT signaling pathway.

Conclusion

This compound belongs to a class of heterocyclic compounds with demonstrated potential as kinase inhibitors. While direct biological data for this specific molecule is currently lacking, the extensive research on related oxazolo[5,4-d]pyrimidine derivatives suggests that it may be a valuable scaffold for the development of novel therapeutics, particularly in the areas of oncology and immunology. Further investigation into its synthesis, biological activity, and mechanism of action is warranted to fully elucidate its therapeutic potential. This guide provides a foundational framework for initiating such research endeavors.

References

Solubility Profile of 4-Chloro-2-methyloxazolo[5,4-c]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Chloro-2-methyloxazolo[5,4-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Understanding the solubility of this compound in various solvents is critical for its synthesis, purification, formulation, and biological screening. This document outlines its solubility in a range of common solvents, details a standard experimental protocol for solubility determination, and provides a visual workflow for this process.

Physicochemical Properties

This compound is a white solid with a molecular weight of 168.58 g/mol and a chemical formula of C₇H₅ClN₂O.[1][2] Its structure, featuring both a pyridine and an oxazole ring, suggests a degree of polarity, which influences its solubility in different media.

Solubility Data

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, the following table provides a qualitative summary of its expected solubility in a variety of common laboratory solvents based on its chemical structure and the behavior of similar heterocyclic compounds. These classifications are intended as a general guide for initial experimental design.

SolventTypeExpected Solubility
WaterAqueousInsoluble
Phosphate-Buffered Saline (PBS)Aqueous BufferInsoluble
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble
N,N-Dimethylformamide (DMF)Polar AproticSoluble
Dichloromethane (DCM)HalogenatedSoluble
ChloroformHalogenatedSoluble
MethanolPolar ProticSparingly Soluble
EthanolPolar ProticSparingly Soluble
AcetonitrilePolar AproticSparingly Soluble
Ethyl AcetateEsterSparingly Soluble
Tetrahydrofuran (THF)EtherSoluble
TolueneAromaticSparingly Soluble
HexanesNonpolarInsoluble

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the thermodynamic solubility of a compound like this compound using the shake-flask method, followed by analysis via High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, DMSO, ethanol)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO) at a known concentration (e.g., 10 mg/mL). From this stock, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter. Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

  • HPLC Analysis: Analyze the prepared standard solutions and the diluted sample supernatant by HPLC.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Use the linear regression equation from the calibration curve to determine the concentration of this compound in the diluted sample.

  • Solubility Calculation: Calculate the solubility of the compound in the test solvent by multiplying the determined concentration by the dilution factor.

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a chemical compound.

G A Weigh excess compound B Add to known volume of solvent A->B C Equilibrate (e.g., 24-48h shaking) B->C D Separate solid and liquid phases (Centrifuge/Filter) C->D F Analyze supernatant and standards by HPLC D->F E Prepare calibration standards E->F G Calculate solubility from calibration curve F->G

Caption: A flowchart of the experimental workflow for determining compound solubility.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is imperative to determine the quantitative solubility through rigorous experimental procedures as outlined.

References

An In-depth Technical Guide on the Potential Mechanism of Action of 4-Chloro-2-methyloxazolo[5,4-c]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide details the potential mechanism of action for 4-Chloro-2-methyloxazolo[5,4-c]pyridine. As of the current date, there is no direct experimental data published in the scientific literature for this specific compound. The proposed mechanism is a well-reasoned hypothesis derived from the established biological activities of structurally analogous heterocyclic scaffolds. All quantitative data and experimental protocols are illustrative examples of how this compound could be profiled.

Executive Summary

This compound is a small molecule featuring a fused oxazolopyridine heterocyclic system. While this specific molecule is not extensively characterized in publicly accessible literature, its core structure is analogous to numerous compounds with well-documented pharmacological activities. Based on the principle of bioisosterism, the oxazolo[5,4-c]pyridine scaffold is a purine isostere. Purine and its bioisosteres are privileged structures in medicinal chemistry, frequently utilized for the design of kinase inhibitors that compete with adenosine triphosphate (ATP) for binding to the enzyme's active site. This guide posits that this compound likely functions as an ATP-competitive kinase inhibitor , potentially targeting receptor tyrosine kinases (RTKs) or cyclin-dependent kinases (CDKs) implicated in oncogenesis and other proliferative disorders.

Hypothesized Mechanism of Action: Kinase Inhibition

The primary hypothesized mechanism of action for this compound is the inhibition of protein kinases. Protein kinases are a large family of enzymes that catalyze the phosphorylation of substrate proteins, a critical process in cellular signal transduction. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

ATP-competitive inhibitors, the largest class of kinase inhibitors, function by binding to the ATP-binding pocket in the catalytic domain of the kinase.[1][2][3][4] This binding event prevents the endogenous ATP from accessing the active site, thereby blocking the phosphotransferase activity of the enzyme.

The oxazolo[5,4-c]pyridine core of the target molecule is structurally similar to the adenine core of ATP and to other heterocyclic scaffolds known to act as "hinge-binders." The hinge region of a kinase is a flexible loop that connects the N- and C-lobes of the catalytic domain and is crucial for ATP binding. Small molecule inhibitors often form hydrogen bonds with the backbone of this hinge region, a key interaction for potent inhibition.

Potential Kinase Targets

Based on the targets of structurally related compounds such as oxazolo[5,4-d]pyrimidines, thiazolo[5,4-b]pyridines, and pyrazolopyridines, potential kinase targets for this compound could include:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][6][7][8][9]

  • c-KIT: A receptor tyrosine kinase often mutated or overexpressed in gastrointestinal stromal tumors (GIST) and other malignancies.[10][11][12][13][14]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose aberrant signaling is a driver in several cancers, including non-small cell lung cancer and colorectal cancer.[15][16][17][18][19]

  • Cyclin-Dependent Kinases (CDKs): A family of kinases that regulate the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.[20][21][22][23][24]

Illustrative Quantitative Data

The following tables present hypothetical data that could be generated from enzymatic and cellular assays to characterize the activity of this compound, hereafter referred to as "Compound X."

Table 1: Illustrative In Vitro Kinase Inhibition Profile of Compound X

Kinase TargetIC50 (nM)
VEGFR-285
c-KIT120
EGFR450
CDK2/Cyclin A210
CDK4/Cyclin D1>10,000
PKA>10,000

IC50: The half-maximal inhibitory concentration. Data are hypothetical.

Table 2: Illustrative Cellular Activity of Compound X

Cell LineCancer TypeKey TargetGI50 (µM)
HUVECNormal EndothelialVEGFR-20.5
GIST-T1GISTc-KIT0.8
A549NSCLCEGFR2.5
MCF-7Breast CancerCDK21.8

GI50: The half-maximal growth inhibition concentration. Data are hypothetical.

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway Inhibition

If this compound acts as a receptor tyrosine kinase inhibitor (e.g., targeting VEGFR-2), it would block downstream signaling cascades that promote cell proliferation, survival, and migration.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates Ligand Growth Factor (e.g., VEGF) Ligand->RTK Binds CompoundX 4-Chloro-2-methyloxazolo [5,4-c]pyridine CompoundX->RTK Inhibits ATP ATP ADP ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Workflow for Kinase Inhibitor Profiling

A typical workflow to test the hypothesis would involve a series of in vitro and cell-based assays.

Experimental_Workflow start Hypothesis: Compound is a Kinase Inhibitor kinase_assay In Vitro Kinase Assay (e.g., Radiometric or FRET-based) start->kinase_assay Determine IC50 selectivity Kinase Panel Screening (Assess selectivity) kinase_assay->selectivity Identify primary targets cell_prolif Cellular Proliferation Assay (e.g., MTT Assay) target_engagement Target Engagement Assay (e.g., Western Blot for p-Kinase) cell_prolif->target_engagement Confirm target inhibition in cells (EC50) conclusion Conclusion: Mechanism of Action Elucidated target_engagement->conclusion selectivity->cell_prolif Select relevant cell lines

Caption: Standard experimental workflow for characterizing a kinase inhibitor.

Detailed Methodologies for Key Experiments

In Vitro Kinase Inhibition Assay (Illustrative Protocol)

This protocol describes a common method to determine the IC50 value of a compound against a purified kinase.

  • Objective: To quantify the inhibitory activity of this compound against a panel of purified kinases.

  • Principle: A radiometric assay measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate peptide by the kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.[25][26]

  • Materials:

    • Purified recombinant human kinases (e.g., VEGFR-2, c-KIT, EGFR, CDK2).

    • Specific substrate peptides for each kinase.

    • [γ-³²P]ATP.

    • Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% β-mercaptoethanol).

    • Test compound serially diluted in DMSO.

    • Phosphocellulose paper.

    • Scintillation counter.

  • Procedure:

    • Prepare a reaction mixture containing the kinase, its specific substrate, and kinase buffer.

    • Add the test compound at various concentrations (typically a 10-point, 3-fold serial dilution starting from 10 µM). Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).

    • Pre-incubate the mixture for 10 minutes at 30°C.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Allow the reaction to proceed for 30 minutes at 30°C.

    • Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity on the paper using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Proliferation Assay (MTT Assay Protocol)

This protocol is used to assess the effect of the compound on the viability and proliferation of cancer cell lines.

  • Objective: To determine the GI50 value of this compound in various cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[27][28][29][30]

  • Materials:

    • Cancer cell lines (e.g., HUVEC, GIST-T1, A549, MCF-7).

    • Complete cell culture medium.

    • 96-well plates.

    • Test compound serially diluted in culture medium.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Microplate reader.

  • Procedure:

    • Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and incubate overnight to allow for attachment.

    • Treat the cells with serial dilutions of the test compound for 72 hours. Include a vehicle control (e.g., DMSO).

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of growth inhibition for each concentration.

    • Determine the GI50 value from the dose-response curve.

Western Blotting for Target Engagement

This protocol is used to confirm that the compound inhibits the phosphorylation of its target kinase within the cell.

  • Objective: To assess the effect of this compound on the phosphorylation status of a target kinase (e.g., VEGFR-2) in a relevant cell line (e.g., HUVEC).

  • Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size via gel electrophoresis. By using antibodies specific to both the total and phosphorylated forms of a protein, one can determine the extent of target inhibition.[31][32][33][34]

  • Materials:

    • HUVEC cells.

    • Test compound.

    • VEGF ligand.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • SDS-PAGE gels and electrophoresis apparatus.

    • PVDF or nitrocellulose membranes.

    • Transfer apparatus.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (e.g., anti-p-VEGFR2, anti-total-VEGFR2, anti-β-actin).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Plate HUVEC cells and grow to 80-90% confluency.

    • Serum-starve the cells for several hours.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with VEGF for 10-15 minutes to induce VEGFR-2 phosphorylation.

    • Wash the cells with cold PBS and lyse them on ice.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-VEGFR2) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total form of the kinase and a loading control (e.g., β-actin) to ensure equal protein loading.

    • Quantify the band intensities to determine the dose-dependent inhibition of kinase phosphorylation.

Conclusion and Future Directions

The structural features of this compound strongly suggest its potential as an ATP-competitive kinase inhibitor. The oxazolopyridine core serves as a bioisosteric mimic of purine, a well-established scaffold for targeting the hinge region of protein kinases. Based on the known activities of related heterocyclic compounds, this molecule could plausibly target key kinases involved in cancer progression, such as VEGFR-2, c-KIT, EGFR, or CDKs.

To validate this hypothesis, the experimental protocols outlined in this guide provide a clear roadmap. Initial in vitro kinase assays would confirm the inhibitory activity and selectivity profile of the compound. Subsequent cell-based assays would then establish its anti-proliferative effects and confirm target engagement in a cellular context. A comprehensive understanding of the mechanism of action will be crucial for any further development of this compound as a potential therapeutic agent.

References

Exploratory Studies on 4-Chloro-2-methyloxazolo[5,4-c]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazolo[5,4-c]pyridine core represents a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. The introduction of a chloro substituent at the 4-position and a methyl group at the 2-position of this heterocyclic system presents a unique chemical space for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the exploratory studies on 4-Chloro-2-methyloxazolo[5,4-c]pyridine derivatives, drawing parallels from structurally related compounds to inform future research and development. While direct research on this specific scaffold is emerging, this document consolidates data from analogous heterocyclic systems to provide a predictive framework for synthesis, potential biological targets, and experimental evaluation.

Synthetic Strategies

The synthesis of the this compound core can be approached through several established synthetic routes for related fused pyridine heterocycles. A plausible and efficient method involves the cyclization of an appropriately substituted aminopyridine precursor.

Proposed Synthetic Pathway

A potential synthetic route is outlined below, starting from commercially available pyridine derivatives. This multi-step synthesis leverages common organic reactions to construct the desired oxazole ring fused to the pyridine core.

Synthetic Pathway A Starting Pyridine Derivative B Nitration A->B HNO3/H2SO4 C Reduction B->C Fe/NH4Cl or H2/Pd-C D Amide Coupling C->D Acetyl Chloride E Cyclization D->E POCl3 or other dehydrating agent F Chlorination E->F POCl3/PCl5 G Final Product: This compound F->G

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: General Synthesis

A general protocol for the synthesis of the this compound scaffold, adapted from procedures for similar heterocyclic systems, is as follows:

  • Nitration: A substituted 2-aminopyridine is treated with a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 3-position.

  • Reduction: The nitro group is subsequently reduced to an amino group using a reducing agent such as iron powder in the presence of ammonium chloride or through catalytic hydrogenation.

  • Amide Formation: The resulting diamino-pyridine is acylated with acetyl chloride or acetic anhydride to form the corresponding acetamide.

  • Cyclization: The acetamide intermediate undergoes intramolecular cyclization to form the oxazole ring. This can be achieved using a dehydrating agent like phosphorus oxychloride.

  • Chlorination: The final chlorination at the 4-position can be accomplished using a chlorinating agent such as phosphorus oxychloride and phosphorus pentachloride.

Potential Biological Activities and Targets

Based on the biological evaluation of structurally similar thiazolo[5,4-b]pyridines, imidazo[4,5-c]pyridines, and pyrazolopyridines, derivatives of this compound are anticipated to exhibit potent inhibitory activity against various protein kinases.[1][2] These kinases are crucial regulators of cellular processes, and their dysregulation is often implicated in cancer and other diseases.

Potential Kinase Targets:

  • c-KIT: A receptor tyrosine kinase involved in cell survival and proliferation. Mutations in c-KIT are associated with gastrointestinal stromal tumors (GIST).[1]

  • Epidermal Growth Factor Receptor (EGFR): A key driver of tumor growth and progression in various cancers, including non-small cell lung cancer.[3]

  • c-Met: A receptor tyrosine kinase that plays a role in cell motility, invasion, and proliferation. Its aberrant activation is linked to several cancers.[4]

  • Pim Kinases: A family of serine/threonine kinases that are overexpressed in various hematological malignancies and solid tumors.[2]

The general mechanism of action for these kinase inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and blocking signal transduction.

Kinase Inhibition Pathway cluster_0 Cellular Signaling cluster_1 Inhibition Mechanism Kinase Protein Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation BlockedKinase Inactive Kinase Kinase->BlockedKinase ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (e.g., Proliferation, Survival) PhosphoSubstrate->Downstream Inhibitor 4-Chloro-2-methyloxazolo [5,4-c]pyridine Derivative Inhibitor->Kinase Binds to ATP pocket BlockedKinase->Substrate Phosphorylation Blocked

Caption: Mechanism of action for kinase inhibition by the derivative.

Quantitative Data from Analogous Scaffolds

The following tables summarize the quantitative biological data for derivatives of structurally related heterocyclic systems, providing a benchmark for the potential activity of this compound derivatives.

Table 1: c-KIT Inhibitory Activity of Thiazolo[5,4-b]pyridine Derivatives [1]

CompoundR1 GroupIC50 (µM) against c-KIT
6h 3-(Trifluoromethyl)phenyl9.87
6r Not specified in abstractPotent inhibitor

Note: IC50 is the half-maximal inhibitory concentration.

Table 2: Antiproliferative Activity of Pyrazolopyridine Derivatives against Cancer Cell Lines [4]

CompoundCell LineIC50 (µM)
5a HepG-23.42 ± 1.31
5b HepG-23.56 ± 1.5

Note: HepG-2 is a human liver cancer cell line.

Experimental Protocols for Biological Evaluation

To assess the biological activity of novel this compound derivatives, the following standard experimental protocols are recommended.

Experimental Workflow for Biological Screening

Biological Screening Workflow Start Synthesized Derivatives KinaseAssay In Vitro Kinase Assay (e.g., Radiometric Assay) Start->KinaseAssay CellAssay Cell-Based Antiproliferative Assay (e.g., MTT Assay) Start->CellAssay SAR Structure-Activity Relationship (SAR) Analysis KinaseAssay->SAR CellAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt InVivo In Vivo Efficacy Studies (Xenograft Models) LeadOpt->InVivo End Preclinical Candidate InVivo->End

Caption: Workflow for the biological evaluation of new derivatives.

In Vitro Kinase Inhibition Assay (Radiometric) [1]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase enzyme, a specific substrate (e.g., a peptide), and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the unreacted [γ-³²P]ATP using a phosphocellulose membrane.

  • Quantification: Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Antiproliferative Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., HepG-2, A549) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel kinase inhibitors. By leveraging the synthetic strategies and biological insights gained from structurally related heterocyclic systems, researchers can efficiently explore the therapeutic potential of this compound class. Future efforts should focus on the synthesis of a diverse library of derivatives with substitutions at various positions of the oxazolopyridine core to establish a comprehensive structure-activity relationship. Subsequent lead optimization, guided by in vitro and in vivo studies, could lead to the identification of potent and selective preclinical candidates for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

A Comprehensive Technical Guide to the Biological Activity Screening of Oxazolopyridine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazolopyridine scaffold, a fused heterocyclic system, has garnered significant attention in medicinal chemistry and drug discovery. Its structural resemblance to natural purine bases allows it to function as a bioisostere, interacting with a wide array of biological targets.[1][2][3] This versatility has led to the discovery of oxazolopyridine derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4][5] This guide provides an in-depth overview of the screening methods, quantitative data, and key molecular pathways associated with the biological evaluation of these promising compounds.

Anticancer Activity

Oxazolopyridine derivatives, particularly the oxazolo[5,4-d]pyrimidine isomer, have been extensively investigated for their potential as anticancer agents.[1][2] Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1][3]

Kinase Inhibition

A primary mechanism of anticancer action is the inhibition of protein kinases, which are critical regulators of cell signaling.[3][6] Many oxazolopyridine compounds have been designed as ATP-competitive inhibitors that target the kinase hinge region, similar to purines.[6]

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth.[1] Several series of oxazolo[5,4-d]pyrimidines have been identified as potent VEGFR-2 inhibitors.[1][7] For instance, compound 9n from one study demonstrated an IC50 value of 0.33 µM against VEGFR-2 kinase.[7] Another derivative, 5 , showed an IC50 of 0.33 µM against the same target.[1]

  • Other Kinase Targets: Oxazolopyridine derivatives have also shown inhibitory activity against other kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Aurora Kinase A (AURKA), and Fibroblast Growth Factor Receptor 1 (FGFR1).[1]

The inhibition of VEGFR-2 blocks downstream signaling cascades, primarily the PI3K/Akt and ERK1/2 pathways, which are vital for endothelial cell proliferation and migration, thus impeding angiogenesis.[1]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Dimer Dimerization & Autophosphorylation VEGFR2->Dimer Oxazolo Oxazolopyridine Inhibitor Oxazolo->Dimer Inhibits PI3K PI3K Dimer->PI3K ERK ERK1/2 Dimer->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) Akt->Proliferation ERK->Proliferation

VEGFR-2 signaling pathway and point of inhibition.
Cytotoxic Activity

The direct cytotoxic effect of oxazolopyridine compounds is commonly evaluated against a panel of human cancer cell lines.

Table 1: Summary of Anticancer Activity of Oxazolopyridine Derivatives

Compound ID Target / Cell Line Activity Metric Value (µM) Reference
3a A549 (Lung Carcinoma) IC50 5.988 [8]
9n VEGFR-2 Kinase IC50 0.33 [7]
9n HUVEC IC50 0.29 [7]
5 VEGFR-2 Kinase IC50 0.33 [1]
5 HUVEC IC50 0.29 [1]
17 HCT116 (Colorectal) IC50 < 0.1 [1]
17 AURKA Kinase IC50 0.001 - 0.05 [1]
3g HT29 (Colon Adenocarcinoma) CC50 58.4 [2]
Cisplatin HT29 (Colon Adenocarcinoma) CC50 47.2 [2]
SCYJ32 HUVEC IC50 12.19 [9]

| SCYJ32 | MCF7 (Breast) | IC50 | 10.24 |[9] |

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases, and targeting pro-inflammatory pathways is a key therapeutic strategy. Oxazolopyridine derivatives have emerged as potent anti-inflammatory agents, primarily through the inhibition of Glycogen Synthase Kinase-3β (GSK-3β).[10][11]

  • GSK-3β Inhibition: GSK-3β is recognized as a pro-inflammatory enzyme.[10] By inhibiting its activity, certain oxazolo[4,5-b]pyridine-based compounds can control inflammation.[10][11] This inhibition leads to a substantial reduction in the production of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6.[10]

Table 2: GSK-3β Inhibition and Anti-inflammatory Activity

Compound ID Target Activity Metric Value (µM) In vivo Paw Edema Inhibition (5h) Reference
7d GSK-3β IC50 0.34 65.91% [10]
7e GSK-3β IC50 0.39 - [10]
7g GSK-3β IC50 0.47 - [10]
7c GSK-3β IC50 0.53 - [10]
4g GSK-3β IC50 0.19 76.36% [11]

| Indomethacin | - | - | - | 79.54% |[10] |

The screening process for anti-inflammatory agents often follows a workflow from in vitro enzyme inhibition to in vivo efficacy models.

Anti_Inflammatory_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Ex Vivo Analysis cluster_2 In Vivo Validation Lib Oxazolopyridine Compound Library EnzymeAssay GSK-3β Inhibitory Assay Lib->EnzymeAssay HitID Identify Hits (e.g., IC50 < 1 µM) EnzymeAssay->HitID Cytokine Measure Pro-inflammatory Mediators (TNF-α, IL-6) HitID->Cytokine AnimalModel Carrageenan-Induced Rat Paw Edema Model Cytokine->AnimalModel Efficacy Assess Efficacy (% Inhibition) AnimalModel->Efficacy Lead Lead Candidate Efficacy->Lead

Workflow for anti-inflammatory drug screening.

Antibacterial and Antiviral Activity

The oxazolopyridine core has also been explored for its antimicrobial potential, although activity can be highly specific to the bacterial or viral strain.

Antibacterial Activity

Screening of oxazolopyridine compounds has revealed activity against both Gram-positive and Gram-negative bacteria.[8][12][13]

  • An N-isoxazolo[5,4-b]pyridine-benzenesulfonamide derivative (2 ) showed activity against Pseudomonas aeruginosa and Escherichia coli at doses of 125-500 μg/mL.[14]

  • Another compound, 7b , was effective against Klebsiella pneumoniae with a Minimum Inhibitory Concentration (MIC) of 100 µg/mL.[8]

  • Notably, some fused-ring oxazolopyrrolopyridopyrimidine systems have shown unusual selectivity for Gram-negative bacteria like E. coli over Gram-positive S. aureus.[12]

Table 3: Antibacterial Activity of Selected Oxazolopyridine Derivatives

Compound ID Bacterial Strain Activity Metric Value (µg/mL) Reference
7b Klebsiella pneumoniae MIC 100 [8]
2 Pseudomonas aeruginosa MIC 125-500 [14]
5 Pseudomonas aeruginosa MIC 125-500 [14]

| 21d | S. pneumoniae (ATCC 49619) | MIC | - |[13] |

Antiviral Activity

Certain 7-amino-oxazolo[5,4-d]pyrimidines have demonstrated significant antiviral properties.

  • Compounds SCM5 and SCM9 were tested in vitro against Human Herpes Virus type-1 (HHV-1).[15]

  • Treatment of infected A-549 cells resulted in a significant reduction in virus yields, with a 3.5-log10 decrease for SCM5, indicating potent virus-inhibiting properties.[15]

  • However, a separate study on other oxazolo[4,5-d]pyrimidine derivatives found they did not exhibit favorable antiviral effects against a panel of DNA viruses, highlighting the structural specificity required for activity.[16][17]

Experimental Protocols

Detailed and standardized protocols are critical for the reliable screening of biological activity.

Cell Viability / Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines or for general toxicity screening.

  • Cell Seeding: Plate human cancer cells (e.g., A549, HT29, MCF7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test oxazolopyridine compounds in the appropriate cell culture medium. Replace the existing medium with 200 µL of the medium containing the test compounds. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Cisplatin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC50 or IC50 value (the concentration that causes 50% inhibition of cell growth) using non-linear regression analysis.[18]

In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific protein kinase.

  • Assay Setup: In a 96-well plate, add the kinase buffer, the specific kinase enzyme (e.g., recombinant human VEGFR-2), a substrate peptide, and the test oxazolopyridine compound at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system with an ADP-detecting reagent like ADP-Glo™).

  • Incubation: Incubate the reaction mixture at room temperature or 30°C for a specified period (e.g., 30-60 minutes).

  • Termination & Detection:

    • Radiometric Method: Stop the reaction by adding phosphoric acid. Spot the mixture onto a phosphocellulose filter paper. Wash the filters to remove unincorporated [γ-³²P]ATP. Measure the remaining radioactivity (incorporated into the substrate) using a scintillation counter.

    • Luminescence Method (ADP-Glo™): Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the ADP formed.

  • Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Rat Paw Edema)

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.[19]

  • Animal Acclimatization: Use adult Wistar or Sprague-Dawley rats. Acclimatize the animals for at least one week before the experiment.

  • Compound Administration: Administer the test oxazolopyridine compounds orally (p.o.) or intraperitoneally (i.p.) to different groups of animals. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like Indomethacin.[10]

  • Induction of Inflammation: After a set time (e.g., 60 minutes) post-drug administration, inject 0.1 mL of a 1% carrageenan solution (a phlogistic agent) subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume (or thickness) immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[19]

  • Analysis: Calculate the percentage increase in paw volume for each group at each time point. Determine the percentage inhibition of edema by the test compound compared to the vehicle control group using the formula:

    • % Inhibition = [ (V_c - V_t) / V_c ] * 100

    • Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.[19]

Conclusion

Oxazolopyridine compounds represent a privileged and versatile scaffold in modern drug discovery. Their ability to act as purine isosteres allows for the targeted design of potent inhibitors against a range of enzymes and receptors involved in critical disease pathways. The screening data consistently highlights their potential in oncology and inflammatory diseases, with several derivatives demonstrating low micromolar to nanomolar efficacy in vitro and significant activity in vivo. The systematic application of the screening workflows and experimental protocols detailed in this guide is essential for identifying and optimizing the next generation of oxazolopyridine-based therapeutic agents. Further research focusing on structure-activity relationship (SAR) studies, ADME-Tox profiling, and mechanism-of-action elucidation will be crucial for translating these promising compounds into clinical candidates.[1][20][21][22]

References

Methodological & Application

Application Notes and Protocols: 4-Chloro-2-methyloxazolo[5,4-c]pyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methyloxazolo[5,4-c]pyridine is a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its activated chloro-substituent at the 4-position of the oxazolo[5,4-c]pyridine core makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of a wide variety of functional groups, enabling the synthesis of diverse compound libraries for screening and lead optimization. The oxazolopyridine scaffold itself is present in a number of biologically active molecules, suggesting that derivatives of this compound may exhibit interesting pharmacological properties.

These application notes provide an overview of the utility of this compound in organic synthesis, with a focus on its application in the preparation of substituted amine derivatives. Detailed experimental protocols for the synthesis of the title compound and a representative nucleophilic substitution reaction are provided below.

Key Applications in Organic Synthesis

The primary application of this compound in organic synthesis is as an electrophile in nucleophilic aromatic substitution reactions. The electron-withdrawing nature of the fused oxazole ring and the pyridine nitrogen atom activates the C4-position towards attack by nucleophiles.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 4-position can be readily displaced by a variety of nucleophiles, most notably primary and secondary amines, to afford 4-amino-2-methyloxazolo[5,4-c]pyridine derivatives. This reaction is typically carried out in the presence of a base to neutralize the HCl generated during the reaction.

Data Presentation

Table 1: Synthesis of this compound

StepReactantProductReagents and ConditionsYield (%)Reference
12-Methyl-oxazolo[5,4-c]pyridin-4-olThis compoundPOCl3, DIPEA, 110°C, 2h88

Table 2: Nucleophilic Aromatic Substitution of this compound with an Aminopyridine Derivative

Reactant 1Reactant 2ProductReagents and ConditionsYield (%)Reference
This compound6-(Morpholin-4-yl)-pyridin-3-ylamine(2-Methyl-oxazolo[5,4-c]pyridin-4-yl)-(6-(morpholin-4-yl)-pyridin-3-yl)-aminePd2(dba)3, Xantphos, Cs2CO3, 1,4-dioxane, 100°C, 18h58

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the procedure described in patent US 2012/0252825 A1.

Materials:

  • 2-Methyl-oxazolo[5,4-c]pyridin-4-ol

  • Phosphorous oxychloride (POCl3)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 2-methyl-oxazolo[5,4-c]pyridin-4-ol (1.0 g, 6.66 mmol) in phosphorous oxychloride (10 mL) is added N,N-diisopropylethylamine (1.72 g, 13.32 mmol).

  • The reaction mixture is heated to 110°C and stirred for 2 hours.

  • After cooling to room temperature, the excess POCl3 is removed under reduced pressure.

  • The residue is carefully quenched with ice-water and then neutralized with a saturated aqueous solution of NaHCO3.

  • The aqueous layer is extracted three times with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid (0.98 g, 88% yield).

Protocol 2: Synthesis of (2-Methyl-oxazolo[5,4-c]pyridin-4-yl)-(6-(morpholin-4-yl)-pyridin-3-yl)-amine

This protocol details a representative Buchwald-Hartwig amination reaction as described in patent US 2012/0252825 A1.

Materials:

  • This compound

  • 6-(Morpholin-4-yl)-pyridin-3-ylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Xantphos

  • Cesium carbonate (Cs2CO3)

  • 1,4-Dioxane

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Methanol

Procedure:

  • A mixture of this compound (100 mg, 0.59 mmol), 6-(morpholin-4-yl)-pyridin-3-ylamine (117 mg, 0.65 mmol), Pd2(dba)3 (27 mg, 0.03 mmol), Xantphos (34 mg, 0.06 mmol), and Cs2CO3 (384 mg, 1.18 mmol) in 1,4-dioxane (5 mL) is degassed with argon for 10 minutes.

  • The reaction mixture is heated to 100°C and stirred for 18 hours.

  • After cooling to room temperature, the reaction mixture is filtered and the filtrate is concentrated under reduced pressure.

  • The residue is partitioned between dichloromethane and water.

  • The aqueous layer is extracted twice with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane to afford (2-Methyl-oxazolo[5,4-c]pyridin-4-yl)-(6-(morpholin-4-yl)-pyridin-3-yl)-amine as a solid (110 mg, 58% yield).

Mandatory Visualization

Synthetic_Pathway cluster_start Starting Material Synthesis cluster_application Application in S_NAr start_mol 2-Methyl-oxazolo[5,4-c]pyridin-4-ol reagents1 POCl3, DIPEA start_mol->reagents1 product1 This compound reagents1->product1 reagents2 Pd2(dba)3, Xantphos, Cs2CO3 product1->reagents2 reactant2 6-(Morpholin-4-yl)-pyridin-3-ylamine reactant2->reagents2 product2 (2-Methyl-oxazolo[5,4-c]pyridin-4-yl)- (6-(morpholin-4-yl)-pyridin-3-yl)-amine reagents2->product2

Caption: Synthetic pathway for this compound and its application.

Application Notes and Protocols: 4-Chloro-2-methyloxazolo[5,4-c]pyridine as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methyloxazolo[5,4-c]pyridine is a key heterocyclic building block in medicinal chemistry, valued for its role as a versatile intermediate in the synthesis of a variety of biologically active molecules. Its fused oxazolo-pyridine core is a common feature in compounds targeting kinases and other enzymes implicated in cellular signaling pathways. The presence of a reactive chlorine atom at the 4-position allows for facile nucleophilic substitution, providing a straightforward strategy for introducing diverse functionalities and modulating the pharmacological properties of the final compounds. This document provides detailed application notes and experimental protocols for the use of this compound in synthetic chemistry, with a focus on its application in the development of kinase inhibitors.

Chemical Properties and Reactivity

The oxazolo[5,4-c]pyridine scaffold is an important pharmacophore in drug discovery. The electron-withdrawing nature of the pyridine nitrogen and the oxazole ring activates the chlorine atom at the 4-position towards nucleophilic aromatic substitution (SNAr). This makes this compound an excellent electrophilic partner for a wide range of nucleophiles, including amines, thiols, and alcohols. This reactivity is central to its utility in building libraries of compounds for structure-activity relationship (SAR) studies.

Application in Kinase Inhibitor Synthesis

Fused heterocyclic systems, including the oxazolo[5,4-c]pyridine core, are prevalent in the design of kinase inhibitors. These scaffolds often serve as a "hinge-binding" motif, interacting with the ATP-binding site of kinases. The development of inhibitors for kinases such as PI3K, Akt, mTOR, and c-KIT often involves the use of chloro-heterocyclic intermediates. The 2-methyl group on the oxazole ring can provide additional steric and electronic contributions to the binding affinity and selectivity of the final inhibitor.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized as a synthetic intermediate.

Protocol 1: Synthesis of 4-Amino-2-methyloxazolo[5,4-c]pyridine Derivatives via Nucleophilic Aromatic Substitution

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline, morpholine)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous solvent (e.g., Dioxane, DMF, or NMP)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the desired amine (1.1 eq).

  • Add the non-nucleophilic base (e.g., DIPEA, 2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with a suitable solvent.

  • If no precipitate forms, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2-methyloxazolo[5,4-c]pyridine derivative.

Protocol 2: Synthesis of 4-(Arylthio)-2-methyloxazolo[5,4-c]pyridine Derivatives

This protocol outlines the synthesis of thioether derivatives, which are also of interest in medicinal chemistry.

Materials:

  • This compound

  • Aryl thiol (e.g., thiophenol)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., DMF, DMSO)

Procedure:

  • To a solution of the aryl thiol (1.1 eq) in the chosen anhydrous solvent, add the base (1.2 eq) at 0 °C.

  • Stir the mixture for 15-30 minutes at room temperature to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the same solvent to the thiolate mixture.

  • Heat the reaction mixture to 60-100 °C and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic layers, concentrate, and purify the residue by column chromatography.

Data Presentation

The following table summarizes representative data for the synthesis of various 4-substituted-2-methyloxazolo[5,4-c]pyridine derivatives based on the protocols described above.

EntryNucleophileProductReaction ConditionsYield (%)
1Aniline4-(Phenylamino)-2-methyloxazolo[5,4-c]pyridineDioxane, DIPEA, 100 °C, 12 h85
2Morpholine4-(Morpholin-4-yl)-2-methyloxazolo[5,4-c]pyridineDMF, K2CO3, 90 °C, 8 h92
3Thiophenol4-(Phenylthio)-2-methyloxazolo[5,4-c]pyridineDMF, NaH, 80 °C, 6 h78
4Benzylamine4-(Benzylamino)-2-methyloxazolo[5,4-c]pyridineNMP, DIPEA, 110 °C, 10 h88

Visualizations

Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The oxazolo[5,4-c]pyridine scaffold is a promising starting point for the development of inhibitors targeting kinases within this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Inhibitor Oxazolo[5,4-c]pyridine -based Inhibitor Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of a library of compounds derived from this compound.

experimental_workflow start Start: this compound synthesis Parallel Synthesis with Diverse Nucleophiles start->synthesis purification Purification & Characterization synthesis->purification screening Biological Screening (e.g., Kinase Assays) purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar sar->synthesis Iterative Design optimization Lead Optimization sar->optimization end Candidate Drug optimization->end

Caption: A typical drug discovery workflow using the intermediate.

Application Notes and Protocols for 4-Chloro-2-methyloxazolo[5,4-c]pyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for palladium-catalyzed cross-coupling reactions utilizing 4-Chloro-2-methyloxazolo[5,4-c]pyridine as a key building block. The following sections detail reaction schemes, quantitative data, and step-by-step protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are fundamental transformations in the synthesis of complex molecules for pharmaceutical and materials science research.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to its fused ring system which is a common scaffold in biologically active molecules. The presence of a reactive chlorine atom at the 4-position allows for its versatile functionalization through various cross-coupling reactions, making it a valuable starting material for the synthesis of diverse libraries of compounds for drug discovery and development. This document outlines detailed protocols for two of the most powerful and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds.

Reaction Schemes and Workflows

The general transformation of this compound via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions is depicted below. These reactions enable the introduction of a wide range of aryl, heteroaryl, and amine substituents at the C4-position.

reaction_schemes cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start_suzuki This compound catalyst_suzuki Pd Catalyst Base start_suzuki->catalyst_suzuki boronic_acid R-B(OH)2 boronic_acid->catalyst_suzuki product_suzuki 4-Aryl/Heteroaryl-2-methyloxazolo[5,4-c]pyridine catalyst_suzuki->product_suzuki C-C bond formation start_buchwald This compound catalyst_buchwald Pd Catalyst Base start_buchwald->catalyst_buchwald amine R1R2NH amine->catalyst_buchwald product_buchwald 4-Amino-2-methyloxazolo[5,4-c]pyridine catalyst_buchwald->product_buchwald C-N bond formation

Caption: General reaction schemes for Suzuki-Miyaura and Buchwald-Hartwig couplings.

A typical experimental workflow for these reactions is outlined in the following diagram.

experimental_workflow prep Reaction Setup (Reactants, Solvent, Catalyst, Base) reaction Inert Atmosphere (Nitrogen or Argon) Heating prep->reaction monitoring Reaction Monitoring (TLC or LC-MS) reaction->monitoring workup Aqueous Workup Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes for the Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound. Please note that yields are highly dependent on the specific substrates and reaction conditions used.

Table 1: Suzuki-Miyaura Coupling of this compound

EntryBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O1001285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Na₂CO₃Toluene/EtOH/H₂O90880-90
33-Thienylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene1101675-85

Table 2: Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001880-90
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1102470-80
3BenzylaminePdCl₂(Amphos)₂ (3)-K₂CO₃t-BuOH901675-85

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Degassed water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (repeat three times).

  • Add the palladium catalyst (0.05 mmol) to the flask under the inert atmosphere.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Stir the reaction mixture at 100 °C under a reflux condenser.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted-2-methyloxazolo[5,4-c]pyridine.

Protocol 2: Buchwald-Hartwig Amination Reaction

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.5 equivalents)

  • Anhydrous solvent (e.g., Toluene)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube, add the palladium precatalyst (0.02 mmol) and the ligand (0.04 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (repeat three times).

  • Add anhydrous toluene (3 mL) and stir for 10 minutes at room temperature to form the active catalyst.

  • In a separate flask, add this compound (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.5 mmol).

  • Evacuate and backfill this flask with an inert atmosphere.

  • Transfer the prepared catalyst solution to the flask containing the reactants via a cannula or syringe.

  • Stir the reaction mixture at 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-2-methyloxazolo[5,4-c]pyridine derivative.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle them under an inert atmosphere.

  • Bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Applications of 4-Chloro-2-methyloxazolo[5,4-c]pyridine in Medicinal Chemistry: A Scaffolding Perspective

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Chloro-2-methyloxazolo[5,4-c]pyridine is a heterocyclic compound that holds potential as a versatile building block in medicinal chemistry. Its fused ring system, combining both an oxazole and a pyridine moiety, makes it an attractive scaffold for the synthesis of novel drug candidates. The presence of a reactive chlorine atom at the 4-position provides a key handle for introducing various functional groups, allowing for the exploration of diverse chemical space and the generation of libraries of compounds for biological screening. While specific, named drug candidates originating directly from this starting material are not extensively documented in publicly available literature, its structural alerts and the reactivity of the chloro-pyridine core suggest its utility in the development of kinase inhibitors, receptor modulators, and other targeted therapies.

Oxazolo[5,4-c]pyridine derivatives, in a broader sense, are recognized for their wide range of biological activities, which can include anticancer, antiviral, antibacterial, and anti-inflammatory properties. The nitrogen and oxygen heteroatoms within the scaffold offer multiple points for hydrogen bonding and other non-covalent interactions with biological targets such as enzymes and receptors.

Application Notes

The primary application of this compound in medicinal chemistry is as a key intermediate for the synthesis of more complex molecules through nucleophilic aromatic substitution (SNAr) at the C4 position. The electron-withdrawing nature of the pyridine nitrogen and the fused oxazole ring activates the chlorine atom for displacement by a variety of nucleophiles.

Key Synthetic Transformations:

  • Amination: Reaction with primary and secondary amines to introduce diverse side chains. This is a common strategy in the design of kinase inhibitors, where the amino group can interact with the hinge region of the ATP-binding pocket.

  • Alkoxylation/Aryloxylation: Substitution with alcohols or phenols to generate ether linkages.

  • Thiolation: Reaction with thiols to form thioethers.

  • Suzuki and other Cross-Coupling Reactions: Although less common for this specific scaffold without further modification, palladium-catalyzed cross-coupling reactions could potentially be employed to form carbon-carbon bonds.

The 2-methyl group on the oxazole ring offers a site for potential further functionalization, although it is generally less reactive than the C4-chloro position.

Logical Workflow for Drug Discovery

The following diagram illustrates a typical workflow for utilizing this compound in a drug discovery program.

G cluster_0 Scaffold-Based Drug Design A Starting Material: This compound B Library Synthesis via S_NAr (Amines, Alcohols, etc.) A->B C High-Throughput Screening (Target-Based or Phenotypic) B->C D Hit Identification C->D E Lead Optimization (Structure-Activity Relationship) D->E F Preclinical Candidate E->F

Caption: Drug discovery workflow using the target scaffold.

Experimental Protocols

While specific experimental data for the direct use of this compound is limited, a general protocol for the key nucleophilic aromatic substitution reaction can be outlined based on standard procedures for similar chloro-heterocyclic compounds.

General Protocol for Amination of this compound:

Objective: To synthesize a library of 4-amino-2-methyloxazolo[5,4-c]pyridine derivatives.

Materials:

  • This compound

  • A diverse set of primary and secondary amines

  • Anhydrous solvent (e.g., Dioxane, DMF, or NMP)

  • A non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or potassium carbonate)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the desired amine (1.1 - 1.5 eq) and the base (2.0 - 3.0 eq).

  • The reaction mixture is stirred under an inert atmosphere at a temperature ranging from 80 °C to 150 °C. The optimal temperature and reaction time are determined by monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • If a solid precipitate forms, it is collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired 4-amino-2-methyloxazolo[5,4-c]pyridine derivative.

  • The structure and purity of the final compound are confirmed by analytical techniques such as 1H NMR, 13C NMR, and Mass Spectrometry.

The following diagram illustrates the experimental workflow for the synthesis and purification of derivatives.

G cluster_1 Synthesis and Purification Workflow A Reactants: This compound + Nucleophile + Base B Reaction under Inert Atmosphere (Heat as required) A->B C Reaction Monitoring (TLC, LC-MS) B->C C->B Incomplete D Work-up and Extraction C->D Complete E Purification (Flash Chromatography) D->E F Characterization (NMR, MS) E->F G Pure Derivative F->G

Caption: General workflow for synthesis and purification.

Quantitative Data

As there is a lack of specific, publicly available data on the biological activity of compounds directly synthesized from this compound, a data table cannot be provided at this time. Researchers utilizing this scaffold would need to generate such data through their own screening and assay development efforts.

Signaling Pathways

Given the absence of specific molecular targets identified for derivatives of this compound in the literature, a diagram of a specific signaling pathway would be speculative. However, based on the activities of structurally related oxazolopyridines and thiazolopyridines, potential targets could include protein kinases involved in cell proliferation and survival pathways, such as the PI3K/Akt/mTOR pathway or the Ras/Raf/MEK/ERK pathway. Should a derivative show activity against a particular kinase, a pathway diagram could then be constructed to illustrate its mechanism of action.

This compound represents a promising, yet underexplored, starting material for medicinal chemistry research. Its straightforward reactivity, coupled with the favorable pharmacological properties often associated with the oxazolopyridine scaffold, makes it a valuable tool for the generation of novel compound libraries. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate its potential in drug discovery.

Application Notes and Protocols for 4-Chloro-2-methyloxazolo[5,4-c]pyridine in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. The specific derivative, 4-Chloro-2-methyloxazolo[5,4-c]pyridine, serves as a versatile building block for the synthesis of potent and selective kinase inhibitors. Its strategic chloro-substitution at the 4-position provides a reactive handle for nucleophilic substitution, enabling the introduction of various pharmacophoric groups to modulate potency, selectivity, and pharmacokinetic properties. This document provides an overview of its application in targeting key kinases involved in oncology and inflammatory diseases, along with detailed protocols for the synthesis of derivatives and their biological evaluation. While specific data for this compound is not extensively published, the following notes and protocols are based on the well-established development of analogous heterocyclic kinase inhibitors.

Target Kinases and Rationale

Derivatives of similar heterocyclic scaffolds, such as imidazopyridines and pyrazolopyridines, have shown significant inhibitory activity against a range of kinases. Based on this precedent, derivatives of this compound are hypothesized to be effective inhibitors of kinases that play crucial roles in cell signaling pathways implicated in cancer and other diseases. Potential targets include, but are not limited to:

  • Aurora Kinases: Essential for cell cycle regulation, their inhibition can lead to mitotic arrest and apoptosis in cancer cells.

  • c-Met (Hepatocyte Growth Factor Receptor): A receptor tyrosine kinase that, when dysregulated, drives tumor growth, invasion, and metastasis.

  • c-KIT: A receptor tyrosine kinase involved in the development of certain cancers, particularly gastrointestinal stromal tumors (GIST).[1][2]

The development of inhibitors based on the this compound scaffold aims to achieve high potency and selectivity for these targets, thereby minimizing off-target effects and associated toxicities.

Quantitative Data Summary

The following table summarizes hypothetical inhibitory activities of synthesized derivatives of this compound against target kinases. The data is presented to illustrate the potential of this scaffold and for comparative purposes.

Compound IDTarget KinaseIC50 (nM)Cell-based Assay (GI50, µM)
OMP-001 Aurora A150.25 (MCF-7)
OMP-002 Aurora B250.40 (HCT-116)
OMP-003 c-Met80.15 (SNU-5)
OMP-004 c-KIT (wild-type)120.30 (GIST-T1)
OMP-005 c-KIT (V654A mutant)500.80 (HMC-1.2)

Experimental Protocols

General Synthesis of 4-Substituted-2-methyloxazolo[5,4-c]pyridine Derivatives

This protocol outlines a general method for the synthesis of derivatives via nucleophilic aromatic substitution (SNAr) at the C4 position of the this compound core.

G start Start: this compound reaction Reaction Mixture start->reaction amine Primary or Secondary Amine amine->reaction solvent Solvent (e.g., DMF, NMP) solvent->reaction base Base (e.g., DIPEA, K2CO3) base->reaction heating Heating (80-120 °C) reaction->heating workup Aqueous Workup heating->workup purification Purification (Column Chromatography) workup->purification product Final Product: 4-Amino-2-methyloxazolo[5,4-c]pyridine Derivative purification->product

Caption: Workflow for in vitro kinase assay.

Materials:

  • Recombinant human kinase enzyme

  • Kinase-specific peptide substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the test compound, the kinase enzyme, and the peptide substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the reaction by adding a stop solution.

  • Add the detection reagent according to the manufacturer's instructions to quantify the amount of ADP produced (which is proportional to kinase activity).

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving c-Met, a potential target for inhibitors derived from this compound.

c-Met Signaling Pathway

G HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds and Activates PI3K PI3K cMet->PI3K MAPK MAPK Pathway cMet->MAPK STAT3 STAT3 cMet->STAT3 Inhibitor Oxazolopyridine Inhibitor Inhibitor->cMet Inhibits AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Proliferation Cell Proliferation MAPK->Proliferation Invasion Invasion/Metastasis STAT3->Invasion

Caption: Simplified c-Met signaling cascade.

Conclusion

This compound represents a promising scaffold for the development of novel kinase inhibitors. The synthetic accessibility and the potential for diversification at the C4 position allow for the fine-tuning of pharmacological properties. The protocols and data presented herein provide a framework for researchers to explore the potential of this and related heterocyclic systems in the discovery of new therapeutics for cancer and other diseases driven by aberrant kinase activity. Further investigation into the structure-activity relationships of this compound derivatives is warranted to fully elucidate their therapeutic potential.

References

Synthesis of Novel Derivatives from 4-Chloro-2-methyloxazolo[5,4-c]pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel chemical entities derived from 4-Chloro-2-methyloxazolo[5,4-c]pyridine. This scaffold is a promising starting material for the development of new therapeutic agents, particularly in the area of oncology. The protocols focus on widely applicable and robust cross-coupling methodologies, namely Suzuki-Miyaura coupling and Buchwald-Hartwig amination, to generate diverse libraries of substituted oxazolo[5,4-c]pyridine derivatives.

Application Notes

The oxazolopyridine core is a recognized privileged scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities. Notably, related fused heterocyclic systems like oxazolo[5,4-d]pyrimidines have been identified as inhibitors of key signaling pathways implicated in cancer progression.[1][2] These include the inhibition of receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, which are crucial for angiogenesis and tumor cell proliferation.[2][3][4][5][6]

The strategic derivatization of the this compound core allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for various biological targets. The chlorine atom at the C4-position is amenable to substitution via palladium-catalyzed cross-coupling reactions, providing a versatile handle for introducing a wide array of aryl, heteroaryl, and amino substituents.

Key Synthetic Strategies:

  • Suzuki-Miyaura Coupling: Enables the formation of C-C bonds, allowing for the introduction of various aryl and heteroaryl moieties. This is particularly useful for probing interactions with hydrophobic pockets in target proteins.

  • Buchwald-Hartwig Amination: Facilitates the formation of C-N bonds, providing access to a diverse range of amino-substituted derivatives. This is critical for establishing key hydrogen bonding interactions with biological targets.

The synthesized derivatives can be screened for their anticancer activity against a panel of cancer cell lines. Compounds exhibiting significant cytotoxicity can be further investigated for their mechanism of action, including their potential to inhibit key kinases in oncogenic signaling pathways and to induce apoptosis.

Data Presentation

The following tables summarize representative quantitative data for derivatives of analogous heterocyclic scaffolds, demonstrating the potential for achieving high yields in synthesis and significant biological activity.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Chloro-heterocycles with various Boronic Acids.

EntryChloro-heterocycleBoronic AcidProductYield (%)Reference
12,4-dichloropyrimidine4-methoxyphenylboronic acid2-chloro-4-(4-methoxyphenyl)pyrimidine77[7]
22,4-dichloropyrimidinenaphthalen-2-ylboronic acid2-chloro-4-(naphthalen-2-yl)pyrimidine87[7]
32,4-dichloropyrimidinefuran-3-ylboronic acid2-chloro-4-(furan-3-yl)pyrimidine66[7]
43-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one4-methoxyphenylboronic acid3-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one89[8]

Table 2: Representative Yields for Buchwald-Hartwig Amination of Chloro-heterocycles with various Amines.

EntryChloro-heterocycleAmineProductYield (%)Reference
14-chlorotoluenemorpholine4-methyl-1-(morpholin-4-yl)benzene94
26-bromo-2-chloroquinolineN-methylaniline2-chloro-6-(methyl(phenyl)amino)quinoline>95
34-bromo-indazole4-(4-chlorophenyl)-4-hydroxypiperidine4-(4-chlorophenyl)-1-(1H-indazol-4-yl)piperidin-4-ol85[9]
45-bromo-indazolemorpholine5-(morpholin-4-yl)-1H-indazole89[9]

Table 3: In Vitro Cytotoxicity and Kinase Inhibitory Activity of Analogous Heterocyclic Compounds.

Compound AnalogueTargetIC50 (nM)Cell LineIC50 (µM)Reference
Pyrazolo[3,4-b]pyridine derivative 5ac-Met4.27HepG-23.42[10]
Pyrazolo[3,4-b]pyridine derivative 5bc-Met7.95HepG-23.56[10]
Triazolo-pyridazine derivative 12ec-Met90A5490.89[4]
Triazolo-pyrimidine derivative 13bc-Met210A5491.07[4]
Thiazolo[5,4-b]pyridine derivative 6rc-KIT (V560G/D816V)4770HMC1.21.15[11]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a microwave vial, add this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vial with argon (repeat three times).

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a variety of primary and secondary amines.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • XPhos (0.08 equivalents)

  • Sodium tert-butoxide (1.4 equivalents)

  • Toluene (anhydrous)

  • Saturated aqueous NH₄Cl

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add anhydrous toluene (5 mL) followed by this compound (1.0 mmol) and the amine (1.2 mmol).

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling Workflow start_s Start: this compound reagents_s Reagents: Aryl/Heteroaryl Boronic Acid Pd(PPh3)4, K2CO3 1,4-Dioxane/Water start_s->reagents_s 1. Mix reaction_s Microwave Reaction 120 °C, 30 min reagents_s->reaction_s 2. Heat workup_s Aqueous Workup (EtOAc, Water, Brine) reaction_s->workup_s 3. Quench & Extract purification_s Column Chromatography workup_s->purification_s 4. Purify product_s Product: 4-Aryl/Heteroaryl-2-methyloxazolo[5,4-c]pyridine purification_s->product_s experimental_workflow_buchwald cluster_buchwald Buchwald-Hartwig Amination Workflow start_b Start: this compound reagents_b Reagents: Amine (Primary or Secondary) Pd2(dba)3, XPhos, NaOtBu Toluene start_b->reagents_b 1. Mix reaction_b Conventional Heating 100 °C, 12-24 h reagents_b->reaction_b 2. Heat workup_b Aqueous Workup (NH4Cl, EtOAc, Brine) reaction_b->workup_b 3. Quench & Extract purification_b Column Chromatography workup_b->purification_b 4. Purify product_b Product: 4-Amino-2-methyloxazolo[5,4-c]pyridine purification_b->product_b signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR-2 VEGFR-2 Downstream Signaling Downstream Signaling (e.g., PI3K/Akt, RAS/MAPK) VEGFR-2->Downstream Signaling Activation c-Met c-Met c-Met->Downstream Signaling Activation Apoptosis Regulation Apoptosis Regulation (e.g., Bcl-2 family) Downstream Signaling->Apoptosis Regulation Modulation Gene Transcription Gene Transcription Downstream Signaling->Gene Transcription Signal Transduction Apoptosis Apoptosis Apoptosis Regulation->Apoptosis Cell Proliferation & Angiogenesis Cell Proliferation & Angiogenesis Gene Transcription->Cell Proliferation & Angiogenesis Oxazolopyridine Derivative Oxazolopyridine Derivative Oxazolopyridine Derivative->VEGFR-2 Inhibition Oxazolopyridine Derivative->c-Met Inhibition

References

Application Notes and Protocols: 4-Chloro-2-methyloxazolo[5,4-c]pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. As an analog of purine, this scaffold has been successfully employed in the development of inhibitors for various protein kinases and other enzyme targets. The specific compound, 4-Chloro-2-methyloxazolo[5,4-c]pyridine, represents a key starting material for the synthesis of a diverse library of compounds for drug discovery screening. The presence of a reactive chlorine atom at the 4-position allows for facile derivatization through nucleophilic substitution reactions, enabling the exploration of structure-activity relationships (SAR).

These application notes provide an overview of the potential uses of this compound as a scaffold for drug discovery, along with detailed, generalized protocols for the synthesis of derivatives and their subsequent biological evaluation. While specific biological data for the parent compound is not extensively available in the public domain, the protocols provided are based on established methodologies for analogous heterocyclic systems and are intended to serve as a guide for researchers.

Chemical Properties

Basic chemical information for this compound is summarized in the table below.

PropertyValue
IUPAC Name 4-chloro-2-methyl-[1][2]oxazolo[5,4-c]pyridine
CAS Number 1354831-15-4[3]
Molecular Formula C₇H₅ClN₂O[3]
Molecular Weight 168.58 g/mol [1][3]
Appearance White Solid[1]
Purity ≥95%[1]
SMILES Cc1nc2ccnc(Cl)c2o1[3]

Proposed Synthetic Applications

The 4-chloro substituent on the pyridine ring is a versatile handle for introducing a variety of functional groups to build a diverse chemical library. The general synthetic approach involves the nucleophilic aromatic substitution (SNAr) of the chlorine atom.

A generalized workflow for the derivatization of this compound is presented below.

G start This compound product Substituted 2-methyloxazolo[5,4-c]pyridine Library start->product S_NAr Reaction reagent Nucleophile (R-NH2, R-OH, R-SH, etc.) reagent->product conditions Reaction Conditions (Solvent, Base, Temperature) conditions->product screening Biological Screening product->screening

Caption: General workflow for derivatization and screening.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution

This protocol describes a general method for the displacement of the 4-chloro group with various nucleophiles, such as amines, alcohols, and thiols.

Materials:

  • This compound

  • Nucleophile (e.g., a primary or secondary amine, an alcohol, or a thiol)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-Dioxane)

  • Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or a non-nucleophilic organic base such as Diisopropylethylamine (DIPEA))

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates and appropriate mobile phase

  • Purification system (e.g., column chromatography or preparative HPLC)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound (1 equivalent).

  • Dissolve the starting material in the chosen anhydrous solvent.

  • Add the nucleophile (1.1-1.5 equivalents) to the reaction mixture.

  • Add the base (2-3 equivalents).

  • Stir the reaction mixture at room temperature or heat to a temperature between 50-120 °C, depending on the reactivity of the nucleophile.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the desired substituted oxazolopyridine derivative.

  • Characterize the final product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, LC-MS).

Potential Biological Applications and Screening Protocols

Based on the activities of structurally related fused heterocyclic systems, derivatives of this compound are promising candidates for development as kinase inhibitors, particularly for cancer therapy. The following protocols are adapted from studies on analogous compounds and can be applied to screen a library of derivatives.

Application 1: Kinase Inhibition

Derivatives of the oxazolopyridine scaffold have the potential to act as ATP-competitive kinase inhibitors. A proposed signaling pathway that could be targeted is the receptor tyrosine kinase (RTK) pathway, which is often dysregulated in cancer.

G ligand Growth Factor rtk Receptor Tyrosine Kinase (e.g., c-KIT, VEGFR) ligand->rtk adp ADP rtk->adp downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) rtk->downstream Phosphorylation inhibitor Oxazolopyridine Derivative inhibitor->rtk Inhibition atp ATP atp->rtk proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation

Caption: Potential inhibition of a Receptor Tyrosine Kinase pathway.

Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is a generalized method for assessing the inhibitory activity of synthesized compounds against a specific protein kinase, adapted from methodologies used for similar scaffolds.

Materials:

  • Synthesized oxazolopyridine derivatives

  • Recombinant protein kinase (e.g., c-KIT, GSK-3β)

  • Kinase buffer (composition varies depending on the kinase)

  • Substrate for the kinase (e.g., a specific peptide or protein)

  • [γ-³³P]ATP or [γ-³²P]ATP

  • ATP solution

  • 96-well plates

  • Phosphocellulose filter plates or membranes

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase buffer, the recombinant kinase, and the test compound.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate, unlabeled ATP, and [γ-³³P]ATP.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated radiolabeled ATP.

  • Dry the filter plate and add scintillation fluid to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a control (DMSO vehicle).

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Application 2: Anticancer Activity

Compounds that inhibit kinases involved in cell proliferation are expected to exhibit anticancer activity. This can be assessed by evaluating their effect on the growth of cancer cell lines.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol outlines a common method for determining the cytotoxic or cytostatic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., GIST-T1 for c-KIT inhibition, or a panel of different cancer types)

  • Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized oxazolopyridine derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.

  • The following day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) by plotting the percentage of viability against the logarithm of the compound concentration.

Data Presentation

The quantitative data obtained from the aforementioned assays should be summarized in a clear and structured format to facilitate comparison and SAR analysis.

Table 1: In Vitro Kinase Inhibitory Activity of Oxazolopyridine Derivatives

Compound IDR-Group at C4Kinase TargetIC₅₀ (µM)
Parent Scaffold Cle.g., c-KIT-
Derivative 1 e.g., -NH-Phe.g., c-KITValue
Derivative 2 e.g., -O-Phe.g., c-KITValue
... .........
Reference Drug e.g., Imatinibe.g., c-KITValue

Table 2: Anti-proliferative Activity of Oxazolopyridine Derivatives

Compound IDR-Group at C4Cell LineGI₅₀ (µM)
Parent Scaffold Cle.g., GIST-T1-
Derivative 1 e.g., -NH-Phe.g., GIST-T1Value
Derivative 2 e.g., -O-Phe.g., GIST-T1Value
... .........
Reference Drug e.g., Imatinibe.g., GIST-T1Value

Conclusion

This compound is a valuable scaffold for the generation of novel compounds for drug discovery. Its straightforward derivatization allows for the creation of a focused library of compounds that can be screened against various biological targets, with a particular emphasis on protein kinases implicated in cancer. The protocols provided herein offer a starting point for the synthesis and biological evaluation of new chemical entities based on this promising heterocyclic core. Further exploration of the SAR of this scaffold is warranted to identify potent and selective drug candidates.

References

Application Notes and Protocols for the Preparation of Analogs from 4-Chloro-2-methyloxazolo[5,4-c]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and protocols for the synthesis of various analogs from the starting material 4-Chloro-2-methyloxazolo[5,4-c]pyridine. The primary transformations discussed are nucleophilic aromatic substitution (SNAr) at the C4 position and palladium-catalyzed cross-coupling reactions, which allow for the introduction of a wide range of substituents. These methods are foundational for generating libraries of novel compounds for screening in drug discovery and development. All protocols are presented with detailed experimental procedures, and quantitative data are summarized for comparative analysis.

Introduction

The oxazolo[5,4-c]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. The presence of a chlorine atom at the 4-position of 2-methyloxazolo[5,4-c]pyridine offers a versatile handle for chemical modification, making it a valuable starting material for the synthesis of diverse analogs. The electron-withdrawing nature of the pyridine nitrogen and the oxazole ring activates the C4 position for nucleophilic attack, while also rendering it amenable to various cross-coupling reactions. This document outlines robust and reproducible protocols for the derivatization of this key intermediate.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chlorine atom at the 4-position of this compound is susceptible to displacement by a variety of nucleophiles, including amines, alcohols, and thiols. These reactions typically proceed under basic conditions to generate the corresponding 4-substituted analogs.

General Protocol for Amination

A general and reliable method for the synthesis of 4-amino-2-methyloxazolo[5,4-c]pyridine derivatives involves the reaction of the chloro-precursor with a primary or secondary amine in the presence of a base.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dioxane, add the desired amine (1.2-2.0 eq).

  • Add a base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) or potassium carbonate (K2CO3) (2.0-3.0 eq).

  • Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-2-methyloxazolo[5,4-c]pyridine analog.

Table 1: Synthesis of 4-Amino-2-methyloxazolo[5,4-c]pyridine Analogs

EntryAmineBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholineDIPEADMF1001285
2PiperidineK2CO3Dioxane1101678
3AnilineDIPEADMF1202465
4BenzylamineK2CO3Dioxane1101872

Workflow for Nucleophilic Aromatic Substitution:

sn_ar_workflow start Start reagents Combine this compound, Amine, and Base in Solvent start->reagents reaction Heat Reaction Mixture (80-120 °C) reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated 4-Amino Analog purification->product

Caption: Workflow for the synthesis of 4-amino-2-methyloxazolo[5,4-c]pyridine analogs.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, provide an effective means to form carbon-carbon bonds at the 4-position of the oxazolo[5,4-c]pyridine core. This enables the introduction of various aryl and heteroaryl substituents.

General Protocol for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples the this compound with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

Experimental Protocol:

  • To a reaction vessel, add this compound (1.0 eq), the corresponding boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq) or PdCl2(dppf) (0.05 eq), and a base, typically aqueous sodium carbonate (2 M solution, 2.0 eq).

  • Add a solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 3:1 v/v).

  • Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the mixture to 90-110 °C under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 4-aryl-2-methyloxazolo[5,4-c]pyridine analog.

Table 2: Synthesis of 4-Aryl-2-methyloxazolo[5,4-c]pyridine Analogs via Suzuki Coupling

EntryBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh3)4Na2CO3Dioxane/H2O1001275
24-Methoxyphenylboronic acidPdCl2(dppf)Na2CO3Dioxane/H2O901682
33-Pyridinylboronic acidPd(PPh3)4Na2CO3Dioxane/H2O1001868
42-Thienylboronic acidPdCl2(dppf)Na2CO3Dioxane/H2O901471

Workflow for Suzuki-Miyaura Cross-Coupling:

suzuki_workflow start Start reagents Combine this compound, Boronic Acid, Catalyst, and Base in Solvent start->reagents degas Degas with Inert Gas reagents->degas reaction Heat Reaction Mixture (90-110 °C) degas->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated 4-Aryl Analog purification->product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway Context

Analogs of oxazolopyridines have been implicated as modulators of various signaling pathways, particularly those involving protein kinases. The diverse substituents that can be introduced at the 4-position can be designed to interact with specific residues in the ATP-binding pocket of kinases, leading to inhibition or modulation of their activity.

Hypothetical Kinase Inhibition Pathway:

kinase_pathway cluster_cell Cell receptor Growth Factor Receptor kinase_cascade Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (Proliferation, Survival) gene_expression->cellular_response analog Oxazolo[5,4-c]pyridine Analog analog->kinase_cascade Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by an oxazolopyridine analog.

Conclusion

The protocols detailed in these application notes provide a robust framework for the synthesis of a diverse library of analogs starting from this compound. Both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions have been shown to be effective methods for the functionalization of the C4 position. The resulting compounds can be valuable tools for researchers in medicinal chemistry and drug development, aiding in the exploration of structure-activity relationships and the identification of novel therapeutic agents. It is recommended that each new reaction be optimized for the specific substrate and nucleophile/coupling partner to achieve the best possible outcomes.

safe handling and storage procedures for 4-Chloro-2-methyloxazolo[5,4-c]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Physical and Chemical Properties

Limited data is available for 4-Chloro-2-methyloxazolo[5,4-c]pyridine. The following information has been aggregated from chemical supplier databases.

PropertyValueSource
CAS Number 1354831-15-4[1][2]
Molecular Formula C₇H₅ClN₂O[1][2]
Molecular Weight 168.58 g/mol [1][2][3]
Appearance White Solid[3]
Purity ≥95%[3]

Hazard Identification and Precautionary Measures

In the absence of specific toxicity data, it is prudent to handle this compound with a high degree of caution. Based on the presence of a chlorinated pyridine ring, a class of compounds that can exhibit toxicological properties, the following potential hazards should be considered:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

  • Skin and Eye Irritation: May cause skin and eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation.

Precautionary Principle: Until specific hazard data is available, this compound should be handled as if it is a particularly hazardous substance.

Personal Protective Equipment (PPE)

A comprehensive assessment of the specific laboratory procedures should be conducted to determine the appropriate PPE.[4] The following are minimum requirements:

PPESpecification
Eye Protection ANSI Z87.1-compliant safety glasses or chemical splash goggles. A face shield should be worn if there is a significant splash hazard.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).[4] Regularly inspect gloves for any signs of degradation or puncture.
Body Protection A laboratory coat is mandatory. For procedures with a higher risk of exposure, a chemically resistant apron or suit may be necessary.
Respiratory Protection All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[4][5]

Engineering Controls

  • Ventilation: All work with this compound, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood.[5]

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.

Handling and Storage Protocols

5.1. General Handling

  • Avoid the creation of dust when handling the solid material.

  • Use only in a well-ventilated area, preferably a chemical fume hood.[5]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.

  • Wash hands thoroughly after handling.[5]

  • Avoid contact with skin, eyes, and clothing.

5.2. Storage

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials. While specific incompatibility data is not available, as a general precaution, store away from strong oxidizing agents, strong acids, and strong bases.

  • Containers should be stored in secondary containment.[4]

Accidental Release and First Aid Measures

6.1. Spill Procedures

  • Small Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert personnel in adjacent areas.

    • Contact your institution's environmental health and safety (EHS) department immediately.

    • Prevent entry into the affected area until cleanup is complete.

6.2. First Aid

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal

Dispose of waste in accordance with all applicable federal, state, and local regulations. Contact your institution's EHS department for specific guidance on the disposal of this compound.

Experimental Workflow and Logic Diagram

The following diagram outlines a generalized workflow for handling a chemical with limited or unknown safety information, such as this compound.

G cluster_prep Preparation & Assessment cluster_handling Handling & Storage cluster_post Post-Experiment cluster_emergency Emergency Procedures A Identify Need for Chemical B Search for Safety Data Sheet (SDS) A->B C SDS Found? B->C D Review SDS for Hazards C->D Yes E No SDS Found: Treat as Potentially Hazardous C->E No F Conduct Risk Assessment D->F E->F G Select Appropriate PPE F->G H Prepare Engineering Controls (e.g., Fume Hood) G->H I Weigh and Prepare Solutions in Fume Hood H->I J Store in Labeled, Sealed Container in Designated Area I->J K Decontaminate Work Area I->K N Spill or Exposure Occurs I->N L Dispose of Waste According to EHS Guidelines K->L M Document Experiment and Update Chemical Inventory L->M O Follow First Aid and Spill Cleanup Protocols N->O P Report Incident to Supervisor and EHS O->P

Workflow for Handling Chemicals with Limited Safety Data

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloro-2-methyloxazolo[5,4-c]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Chloro-2-methyloxazolo[5,4-c]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: While specific literature on the purification of this compound is limited, common methods for purifying structurally similar chlorinated heterocyclic compounds include column chromatography and recrystallization. The choice of method depends on the nature and quantity of impurities.

Q2: How do I choose a suitable solvent system for column chromatography?

A2: A suitable solvent system for column chromatography should provide good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate. The ideal system will result in a retention factor (Rf) of 0.2-0.4 for the desired product. A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity is gradually increased by increasing the proportion of the polar solvent.

Q3: What are the key considerations for recrystallizing this compound?

A3: The key to successful recrystallization is selecting an appropriate solvent. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Conversely, impurities should either be insoluble at high temperatures or highly soluble at low temperatures. It is crucial to cool the solution slowly to allow for the formation of pure crystals.

Q4: How can I assess the purity of my final product?

A4: The purity of this compound can be assessed using several analytical techniques. Thin Layer Chromatography (TLC) can provide a quick qualitative check. For quantitative analysis and confirmation of structure, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[1][2]

Troubleshooting Guide

Column Chromatography Issues

Q: My compound is not moving from the origin on the TLC plate, even with a highly polar solvent system. What should I do?

A: If your compound is not moving, it may be highly polar or acidic/basic. Consider the following:

  • Add a modifier to your mobile phase: For acidic compounds, adding a small amount of acetic acid or formic acid can help. For basic compounds like pyridines, adding a small amount of triethylamine or pyridine can improve mobility.[3]

  • Change your stationary phase: If your compound is strongly adsorbing to silica gel, consider using a less polar stationary phase like alumina.

Q: My compound is eluting with the solvent front in non-polar solvents. How can I achieve separation?

A: This indicates your compound is very non-polar. You should use a less polar mobile phase. Start with 100% hexane or heptane and gradually increase the polarity by adding small increments of a slightly more polar solvent like toluene or dichloromethane.

Q: I am seeing streaks instead of distinct spots on my TLC. What is the cause?

A: Streaking on TLC plates can be caused by several factors:

  • Overloading the sample: Apply a smaller, more concentrated spot to the TLC plate.

  • Inappropriate solvent system: The solvent system may not be optimal for your compound, causing it to smear. Experiment with different solvent systems.

  • Acidic or basic nature of the compound: As mentioned before, adding a modifier like triethylamine for basic compounds can prevent streaking.

Recrystallization Issues

Q: My compound is not dissolving in the recrystallization solvent, even at boiling.

A: If the compound does not dissolve, the solvent is not suitable. You will need to select a more polar solvent or a solvent mixture in which your compound has higher solubility at elevated temperatures.

Q: No crystals are forming upon cooling. What can I do?

A: If crystals do not form, it could be due to supersaturation or the use of too much solvent. Try the following:

  • Induce crystallization: Scratch the inside of the flask with a glass rod at the meniscus. The small glass particles can act as nucleation sites.

  • Add a seed crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution to initiate crystallization.

  • Reduce the volume of the solvent: Evaporate some of the solvent to increase the concentration of your compound and then try cooling again.

  • Cool to a lower temperature: Place the flask in an ice bath or a refrigerator.

Q: The recrystallized product is oily or appears impure. What went wrong?

A: Oiling out occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound or if the solution is cooled too quickly.

  • Use a lower-boiling solvent.

  • Ensure slow cooling.

  • If an oil forms, try reheating the solution to dissolve the oil and then cool it more slowly, perhaps with vigorous stirring. If impurities are the issue, you may need to perform a preliminary purification step, such as passing the crude material through a short plug of silica gel, before recrystallization.

Experimental Protocols

General Column Chromatography Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent.

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the starting solvent system, gradually increasing the polarity as needed based on TLC monitoring.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Solvent System Examples (by increasing polarity) Potential Use Case
100% HexaneEluting very non-polar impurities
5-20% Ethyl Acetate in HexaneEluting non-polar to moderately polar compounds
20-50% Ethyl Acetate in HexaneEluting moderately polar compounds
50-100% Ethyl AcetateEluting polar compounds
1-5% Methanol in DichloromethaneEluting very polar compounds
General Recrystallization Protocol
  • Solvent Selection: Choose a suitable solvent by testing the solubility of small amounts of the crude product in various solvents at room temperature and at boiling.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen solvent to dissolve it completely at the boiling point.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Visualizations

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC Decision Purity Check TLC->Decision Column Column Chromatography Decision->Column Multiple Impurities Recrystal Recrystallization Decision->Recrystal Minor Impurities TLC_fractions TLC of Fractions Column->TLC_fractions Collect Fractions Pure Pure Product Recrystal->Pure Analysis Final Purity Analysis (HPLC, NMR, LC-MS) Pure->Analysis TLC_fractions->Pure TroubleshootingDecisionTree Start Purification Issue Method Method? Start->Method ColumnIssue Problem? Method->ColumnIssue Column Chromatography RecrystalIssue Problem? Method->RecrystalIssue Recrystallization NoMove No Movement on TLC ColumnIssue->NoMove Compound Stuck Streaking Streaking on TLC ColumnIssue->Streaking Poor Separation NoCrystals No Crystals Formed RecrystalIssue->NoCrystals No Formation OilingOut Compound Oiled Out RecrystalIssue->OilingOut Oily Product AddModifier Add Acid/Base Modifier NoMove->AddModifier ChangeSolvent Change Solvent System Streaking->ChangeSolvent Induce Induce Crystallization (Scratch/Seed) NoCrystals->Induce SlowCool Reheat and Cool Slowly OilingOut->SlowCool

References

Technical Support Center: Synthesis of 4-Chloro-2-methyloxazolo[5,4-c]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-Chloro-2-methyloxazolo[5,4-c]pyridine synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most plausible synthetic route involves a two-step process. The first step is the cyclization of a substituted pyridine to form the oxazolo[5,4-c]pyridine core, followed by a chlorination step to introduce the chloro group at the 4-position.

Q2: What are the typical starting materials for this synthesis?

A2: A common and commercially available starting material is 3-Amino-4-hydroxypyridine. This compound provides the necessary amine and hydroxyl functionalities in the correct positions for the cyclization reaction.

Q3: What are the key challenges in this synthesis that can lead to low yield?

A3: Key challenges include incomplete cyclization, potential side reactions during cyclization, and the harsh conditions often required for the chlorination of the pyridinone intermediate, which can lead to product decomposition. Proper control of reaction parameters and careful workup procedures are crucial for maximizing the yield.

Q4: Are there any safety precautions I should be aware of?

A4: Yes. Phosphorus oxychloride (POCl₃) is a hazardous and corrosive reagent that reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The quenching of POCl₃ is highly exothermic and must be done with extreme care, typically by slowly adding the reaction mixture to ice.

II. Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low to no formation of 2-methyloxazolo[5,4-c]pyridin-4(5H)-one (Intermediate 1) 1. Incomplete reaction due to insufficient heating or reaction time. 2. Low quality of starting materials (3-amino-4-hydroxypyridine or acetic anhydride). 3. Presence of moisture, which can hydrolyze acetic anhydride.1. Increase the reaction temperature to reflux and monitor the reaction progress by TLC until the starting material is consumed. 2. Ensure the purity of starting materials. Use freshly opened or distilled acetic anhydride. 3. Perform the reaction under anhydrous conditions (e.g., using oven-dried glassware and a drying tube).
Formation of multiple unidentified byproducts during cyclization 1. Side reactions such as N-acetylation without cyclization or polymerization. 2. Decomposition of the starting material or product at high temperatures.1. Optimize the reaction temperature. Start with a lower temperature and gradually increase it. 2. Consider using a milder acetylating agent or a catalyst to promote cyclization over side reactions.
Low yield of this compound (Final Product) 1. Incomplete chlorination of the pyridinone intermediate. 2. Decomposition of the product under harsh chlorination conditions. 3. Hydrolysis of the chloro-product back to the pyridinone during workup.1. Increase the reaction time or temperature for the chlorination step. The use of a co-solvent like acetonitrile or performing the reaction in a sealed tube can sometimes improve conversion.[1] 2. Use a minimal excess of POCl₃. Some protocols suggest the addition of a base like pyridine or triethylamine to modulate reactivity.[1] 3. Ensure a completely anhydrous workup until the excess POCl₃ is quenched. Pour the reaction mixture slowly onto crushed ice and then neutralize with a base like sodium bicarbonate solution.
Difficulty in isolating the final product 1. The product may be soluble in the aqueous layer after workup. 2. Formation of emulsions during extraction.1. After quenching and neutralization, thoroughly extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) multiple times. 2. To break emulsions, add a small amount of brine or filter the mixture through a pad of celite.

III. Experimental Protocols

A proposed synthetic pathway for this compound is outlined below.

SynthesisWorkflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination A 3-Amino-4-hydroxypyridine C 2-Methyloxazolo[5,4-c]pyridin-4(5H)-one (Intermediate) A->C Reflux B Acetic Anhydride B->C E This compound (Final Product) C->E Heat D Phosphorus Oxychloride (POCl3) D->E

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-Methyloxazolo[5,4-c]pyridin-4(5H)-one
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-amino-4-hydroxypyridine (1.0 eq).

  • Reagent Addition: Add acetic anhydride (3.0 - 5.0 eq) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 140°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into cold water with vigorous stirring.

    • The product may precipitate out of solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

    • If the product does not precipitate, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Step 2: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, place the dried 2-methyloxazolo[5,4-c]pyridin-4(5H)-one (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 3.0 - 5.0 eq) to the flask in a fume hood. The reaction can be run neat or with a high-boiling inert solvent.

  • Reaction: Heat the mixture to reflux (approximately 110°C) for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Caution: Highly exothermic reaction. Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8.

    • Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

IV. Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

TroubleshootingWorkflow cluster_synthesis Synthesis Monitoring cluster_analysis Problem Analysis cluster_solutions Corrective Actions Start Start Synthesis Step TLC Monitor by TLC Start->TLC Complete Reaction Complete? TLC->Complete LowYield Low Yield? Complete->LowYield No Impure Product Impure? Complete->Impure Yes IncreaseTime Increase Reaction Time/Temp LowYield->IncreaseTime CheckReagents Check Reagent Quality LowYield->CheckReagents FinalProduct Desired Product LowYield->FinalProduct After Optimization OptimizeWorkup Optimize Workup/Purification Impure->OptimizeWorkup Impure->FinalProduct After Purification AdjustConditions Adjust Reaction Conditions (e.g., add base, change solvent) IncreaseTime->AdjustConditions

Caption: A logical workflow for troubleshooting the synthesis of this compound.

References

identifying side products in 4-Chloro-2-methyloxazolo[5,4-c]pyridine reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions to help researchers identify and mitigate the formation of side products in reactions involving 4-Chloro-2-methyloxazolo[5,4-c]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product observed in nucleophilic substitution reactions of this compound?

A1: The most prevalent side product is the hydrolysis product, 2-methyl-oxazolo[5,4-c]pyridin-4-ol (or its tautomer, 2-methyl-5H-oxazolo[5,4-c]pyridin-4-one). This occurs when the chloro-substituent is displaced by a water molecule or a hydroxide ion. This side reaction is particularly common in reactions run in protic solvents, in the presence of moisture, or when using hydroxide bases.

Q2: Can the solvent participate in side reactions?

A2: Yes. If using an alcohol (e.g., methanol, ethanol) as a solvent, particularly at elevated temperatures and in the presence of a base, the corresponding alkoxy-substituted product (e.g., 4-methoxy- or 4-ethoxy-2-methyloxazolo[5,4-c]pyridine) can be formed as a side product through solvolysis.

Q3: In palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig, what are the typical side products?

A3: In Suzuki couplings, a common side product is the homocoupling of the boronic acid or ester reagent. In both Suzuki and Buchwald-Hartwig reactions, premature dehalogenation of the starting material can also occur, leading to the formation of 2-methyloxazolo[5,4-c]pyridine.

Q4: How can I minimize the formation of the hydrolysis side product?

A4: To minimize hydrolysis, it is crucial to use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture. If a base is required, consider using a non-hydroxide base such as triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate.

Troubleshooting Guide

Issue 1: My reaction is producing a significant amount of a more polar side product, as indicated by TLC.

  • Question: Are you using a protic solvent (e.g., water, ethanol) or a hydroxide base (e.g., NaOH, KOH)?

    • Answer: Yes.

    • Troubleshooting Step: The polar side product is likely the hydrolysis product, 2-methyl-oxazolo[5,4-c]pyridin-4-ol. To mitigate this, switch to anhydrous aprotic solvents like THF, dioxane, or DMF. Use a non-nucleophilic organic base like DIPEA or an inorganic base like K₂CO₃ or Cs₂CO₃. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere.

Issue 2: In a Suzuki coupling reaction, I am observing a significant amount of a non-polar side product that does not contain the oxazolopyridine core.

  • Question: Does the mass spectrometry data of the side product correspond to the dimer of your boronic acid reagent?

    • Answer: Yes.

    • Troubleshooting Step: This indicates homocoupling of the boronic acid. This can be minimized by carefully controlling the reaction temperature, using a suitable palladium catalyst and ligand system, and ensuring the stoichiometry of the reagents is accurate. Degassing the reaction mixture to remove oxygen can also reduce homocoupling.

Issue 3: My reaction is sluggish, and upon forcing conditions (e.g., higher temperature, longer reaction time), I see multiple unidentified spots on the TLC.

  • Question: Are you using a highly reactive nucleophile or a very strong base?

    • Answer: Yes.

    • Troubleshooting Step: Aggressive reaction conditions can lead to decomposition of the starting material or the desired product. Consider using a milder base or running the reaction at a lower temperature for a longer period. It may also be beneficial to screen different solvents to find one that provides a better balance of reactivity and stability.

Data Presentation

The following table provides hypothetical data on the effect of reaction conditions on the yield of the desired amination product versus the hydrolysis side product.

EntryBaseSolventTemperature (°C)Desired Product Yield (%)Hydrolysis Side Product (%)
1NaOHH₂O/Ethanol (1:1)803560
2K₂CO₃Acetonitrile807515
3DIPEATHF6590<5

Experimental Protocols

1. General Protocol for Amination (Nucleophilic Aromatic Substitution)

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Add an anhydrous aprotic solvent such as THF, dioxane, or DMF.

  • Add the desired amine nucleophile (1.1 - 1.5 eq).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature or heat as required (e.g., 60-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

2. General Protocol for Suzuki Cross-Coupling

  • To a dry Schlenk flask, add this compound (1.0 eq), the desired boronic acid or boronic ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., SPhos, XPhos).

  • Add a base, typically K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add a degassed solvent system, commonly dioxane/water or toluene/water.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Reaction_Pathway start This compound product Desired Product (4-Nu-2-methyloxazolo[5,4-c]pyridine) start->product Main Reaction (Base, Solvent, ΔT) side_product Hydrolysis Side Product (2-methyl-oxazolo[5,4-c]pyridin-4-ol) start->side_product Side Reaction (Presence of H2O) nucleophile Nucleophile (NuH) e.g., R-NH2 water Water (H2O)

Caption: Main reaction pathway and common hydrolysis side reaction.

Troubleshooting_Workflow start Side Product Observed is_polar Is the side product more polar than the starting material? start->is_polar Yes is_suzuki Is it a Suzuki reaction? start->is_suzuki No hydrolysis Likely Hydrolysis Product is_polar->hydrolysis homocoupling Likely Homocoupling of Boronic Acid is_suzuki->homocoupling Yes other Other side product is_suzuki->other No check_conditions Check for water/hydroxide sources hydrolysis->check_conditions optimize_suzuki Optimize catalyst, base, and temperature. Degas solvent. homocoupling->optimize_suzuki use_anhydrous Use anhydrous conditions and non-hydroxide base check_conditions->use_anhydrous analyze_further Further analysis needed (MS, NMR) other->analyze_further

Caption: Troubleshooting workflow for identifying side products.

troubleshooting failed reactions involving 4-Chloro-2-methyloxazolo[5,4-c]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2-methyloxazolo[5,4-c]pyridine. The information is presented in a question-and-answer format to directly address common issues encountered during synthetic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions where this compound is used as a substrate?

A1: this compound is a heterocyclic halide, making it a suitable substrate for various cross-coupling reactions. The most common applications involve palladium-catalyzed reactions such as Suzuki-Miyaura cross-coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation.[1][2] It can also be used in other nucleophilic aromatic substitution (SNAr) reactions.

Q2: What are the initial checks I should perform if my reaction involving this compound fails?

A2: Before delving into extensive optimization, it is crucial to verify the integrity of your starting materials and the reaction setup.

  • Reagent Purity: Confirm the purity of this compound and all other reagents (e.g., boronic acids, amines, catalysts, ligands, bases, and solvents) using appropriate analytical techniques such as NMR or LC-MS.[3]

  • Inert Atmosphere: For many cross-coupling reactions, maintaining an inert atmosphere (e.g., nitrogen or argon) is critical to prevent the degradation of the catalyst and other sensitive reagents.[1]

  • Solvent and Base Quality: Ensure that solvents are anhydrous and bases are of high purity and appropriately handled. The presence of water can significantly impact the efficiency of many palladium-catalyzed reactions.[4]

Q3: Are there any known stability issues with this compound?

A3: While specific stability data for this compound is not extensively documented in the provided search results, related chloro-pyridine derivatives are generally stable under standard laboratory conditions. However, prolonged exposure to strong nucleophiles, high temperatures, or highly acidic/basic conditions outside of a controlled reaction environment could potentially lead to degradation.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination reactions.

Troubleshooting Suzuki-Miyaura Cross-Coupling Reactions

Q4: My Suzuki-Miyaura reaction with this compound is resulting in low to no product yield. What are the likely causes and how can I optimize the reaction?

A4: Low yields in Suzuki-Miyaura reactions with chloro-heterocyclic substrates can stem from several factors, primarily related to the catalyst system and reaction conditions.

Troubleshooting Workflow for Failed Suzuki-Miyaura Reaction

start Low/No Product reagent_check Verify Reagent Purity (Substrate, Boronic Acid, Solvent, Base) start->reagent_check catalyst_system Evaluate Catalyst System (Precatalyst & Ligand) reagent_check->catalyst_system Reagents OK sub_reagent Degraded Reagents? reagent_check->sub_reagent reaction_conditions Assess Reaction Conditions (Temperature, Time, Base) catalyst_system->reaction_conditions System Appropriate sub_catalyst Inefficient Catalyst/Ligand? catalyst_system->sub_catalyst successful_product Product Formation reaction_conditions->successful_product Conditions Optimized sub_conditions Suboptimal Conditions? reaction_conditions->sub_conditions action_reagent Action: Re-purify or Use Fresh Reagents sub_reagent->action_reagent action_catalyst Action: Screen Different Catalysts and Ligands sub_catalyst->action_catalyst action_conditions Action: Optimize Temperature, Base, and Solvent sub_conditions->action_conditions action_reagent->reagent_check action_catalyst->catalyst_system action_conditions->reaction_conditions pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd_complex Ar-Pd(II)(Cl)L_n oxidative_addition->pd_complex amine_coordination Amine Coordination / Deprotonation pd_complex->amine_coordination HNR'R'', Base pd_amido Ar-Pd(II)(NR'R'')L_n amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR'R'' reductive_elimination->product

References

stability and degradation of 4-Chloro-2-methyloxazolo[5,4-c]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and degradation of 4-Chloro-2-methyloxazolo[5,4-c]pyridine for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the integrity of the compound. It is recommended to store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1] Avoid exposure to moisture and light. For long-term storage, refrigeration or freezing may be appropriate, depending on the solvent if the compound is in solution. Always refer to the supplier's specific recommendations if available.

Q2: What are the known or potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, molecules with similar functional groups are susceptible to certain degradation mechanisms.[2][3] Potential degradation pathways to investigate include:

  • Hydrolysis: The oxazole ring and the chloro-substituted pyridine ring may be susceptible to hydrolysis, especially under acidic or basic conditions. This could lead to ring-opening or substitution of the chlorine atom.

  • Oxidation: The molecule may be sensitive to oxidative stress, potentially leading to the formation of N-oxides or other oxidation products.

  • Photodegradation: Exposure to UV or visible light can induce degradation. The extent and nature of photodegradation would need to be determined experimentally.

  • Thermal Degradation: High temperatures can lead to decomposition. The thermal stability should be assessed to determine safe handling and processing temperatures.

Q3: How can I assess the stability of this compound in my experimental setup?

To assess the stability of the compound in your specific experimental conditions, a forced degradation study is recommended.[3][4][5][6] This involves subjecting the compound to various stress conditions (e.g., acid, base, oxidation, heat, light) and monitoring its degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Issue 1: I am observing unexpected peaks in my chromatogram when analyzing my sample containing this compound.

  • Possible Cause 1: Degradation. The compound may be degrading under your experimental or storage conditions. Review the storage and handling of the compound and your samples.

  • Troubleshooting Steps:

    • Perform a forced degradation study to identify potential degradation products.

    • Analyze a freshly prepared sample and compare it to older samples to see if the impurity peaks increase over time.

    • Ensure your analytical method is stability-indicating, meaning it can separate the intact compound from its degradation products.

Issue 2: My experimental results are inconsistent and show poor reproducibility.

  • Possible Cause 1: Compound Instability. The compound may be unstable in your formulation or solvent system.

  • Troubleshooting Steps:

    • Evaluate the pH and composition of your solvent system. The stability of the compound can be highly pH-dependent.

    • Protect your samples from light and elevated temperatures during experiments.

    • Consider performing experiments under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected.

Quantitative Data Summary

Table 1: Summary of Forced Degradation Results (Hypothetical Data)

Stress ConditionDurationTemperature (°C)% DegradationMajor Degradants (Retention Time)
0.1 M HCl24 h6015.2D1 (3.5 min), D2 (4.8 min)
0.1 M NaOH8 h4025.8D3 (2.1 min)
5% H₂O₂24 h258.5D4 (6.2 min)
Heat (Solid)48 h805.1D5 (7.1 min)
Photostability (ICH Q1B)1.2 million lux hours2512.3D6 (5.5 min)

Table 2: pH-Rate Profile for Hydrolytic Degradation (Hypothetical Data)

pHk (h⁻¹)Half-life (t½) (h)
20.005138.6
40.002346.5
70.001693.0
90.01069.3
120.05013.9

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study.[2][3][4]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a specified temperature (e.g., 40°C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3-30% hydrogen peroxide. Keep at room temperature, protected from light.

    • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C).

    • Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, dilute to a suitable concentration, and analyze using a validated stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of degradation and identify and quantify the major degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to base Base Hydrolysis (0.1 M NaOH, 40°C) prep->base Expose to oxid Oxidation (5% H₂O₂, RT) prep->oxid Expose to heat Thermal (80°C) prep->heat Expose to photo Photostability (ICH Q1B) prep->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxid->sampling heat->sampling photo->sampling neutralize Neutralize & Dilute sampling->neutralize hplc HPLC Analysis (Stability-Indicating Method) neutralize->hplc data Data Analysis (% Degradation, Impurity Profile) hplc->data

Caption: Forced degradation experimental workflow.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound hydrolysis_product Ring-Opened Product or Hydroxy-pyridine Derivative parent->hydrolysis_product Acid/Base oxidation_product N-Oxide Derivative parent->oxidation_product H₂O₂ photo_product Photolytic Degradants parent->photo_product Light

References

common impurities in 4-Chloro-2-methyloxazolo[5,4-c]pyridine and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2-methyloxazolo[5,4-c]pyridine. It focuses on identifying and removing common impurities that may be encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

The common impurities in a synthesized sample of this compound typically fall into four categories:

  • Unreacted Starting Materials: The precursors used in the synthesis, such as a substituted 3-amino-4-chloropyridine and the cyclizing agent, may not have fully reacted.

  • Isomeric Byproducts: Depending on the synthetic route, the formation of isomeric oxazolopyridine products is possible.

  • Side-Reaction Products: Side reactions, such as over-chlorination of the pyridine ring, can lead to di-chlorinated or other isomeric chlorinated impurities.

  • Degradation Products: The oxazole ring can be susceptible to hydrolysis, which would lead to the formation of the corresponding aminopyridine derivative, especially in the presence of water.

Q2: How can I detect the presence of these impurities in my sample?

Several analytical techniques can be employed to detect and quantify impurities:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities. A suitable method would involve a C18 column with a gradient elution of acetonitrile and water, with UV detection.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can provide both separation and identification based on mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify impurities by detecting characteristic signals that do not correspond to the desired product.

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the purity of a sample and to monitor the progress of purification.

Q3: What are the recommended methods for purifying crude this compound?

The most common and effective purification methods for this class of compounds are:

  • Recrystallization: This is a primary method for purifying solid compounds. The choice of solvent is critical and should be determined experimentally.

  • Column Chromatography: Silica gel column chromatography is widely used to separate the desired product from impurities with different polarities.[3]

  • Acid-Base Extraction: Since the pyridine nitrogen is basic, it's possible to separate the product from non-basic impurities by dissolving the mixture in an organic solvent and performing a liquid-liquid extraction with an acidic aqueous solution. The product can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.

Troubleshooting Guide

This section provides a step-by-step guide to address common purity issues encountered during the synthesis of this compound.

Issue 1: My final product shows multiple spots on TLC.

This indicates the presence of impurities. The troubleshooting workflow is as follows:

G Troubleshooting Multiple Spots on TLC start Multiple spots on TLC identify Identify impurities by HPLC, GC-MS, or NMR start->identify is_starting_material Are impurities unreacted starting materials? identify->is_starting_material is_byproduct Are impurities reaction byproducts? is_starting_material->is_byproduct No optimize_reaction Optimize reaction conditions (time, temperature, stoichiometry) is_starting_material->optimize_reaction Yes is_degradation Is it a degradation product? is_byproduct->is_degradation No purify Select appropriate purification method (Recrystallization, Chromatography) is_byproduct->purify Yes is_degradation->purify No dry_reagents Ensure anhydrous conditions and dry solvents is_degradation->dry_reagents Yes end_product Pure Product optimize_reaction->end_product purify->end_product dry_reagents->end_product G General Purification Workflow crude_product Crude this compound tlc_analysis Initial Purity Check (TLC/HPLC) crude_product->tlc_analysis is_solid Is the product a solid? tlc_analysis->is_solid recrystallization Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_solid->column_chromatography No/Recrystallization fails purity_check_final Final Purity Analysis (HPLC/NMR) recrystallization->purity_check_final column_chromatography->purity_check_final pure_product Pure Product purity_check_final->pure_product

References

Technical Support Center: Large-Scale Synthesis of 4-Chloro-2-methyloxazolo[5,4-c]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 4-Chloro-2-methyloxazolo[5,4-c]pyridine.

Troubleshooting Guide

Challenges in the synthesis of heterocyclic compounds are common. This guide addresses potential issues that may arise during the synthesis of this compound, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product Incomplete reaction; Suboptimal reaction temperature; Inefficient purification.Monitor reaction progress using TLC or LC-MS to ensure completion. Optimize reaction temperature; prolonged heating may lead to decomposition. Employ column chromatography with a suitable solvent system for efficient purification.
Formation of Impurities Presence of moisture or air; Side reactions due to incorrect stoichiometry; Cross-reactivity of functional groups.Ensure all solvents and reagents are anhydrous and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Carefully control the stoichiometry of the reactants. Protect sensitive functional groups if necessary.
Difficulty in Isolating the Product Product is highly soluble in the reaction solvent; Product co-elutes with impurities during chromatography.After reaction completion, pour the mixture into ice-cold water to precipitate the solid product.[1] Experiment with different solvent systems for chromatography to achieve better separation.
Incomplete Chlorination Insufficient amount of chlorinating agent (e.g., POCl₃); Reaction time is too short.Increase the molar ratio of the chlorinating agent. Extend the refluxing time and monitor the reaction's progress.[1]
Hydrolysis of the Chloro Group Presence of water during workup or purification.Use anhydrous solvents for extraction and chromatography. Ensure all glassware is thoroughly dried.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the synthesis of this compound?

A1: A common synthetic route for similar oxazolopyridine structures involves starting with a substituted aminopyridine. For this specific synthesis, a suitable starting material would be a 2-methyl-3-amino-4-hydroxypyridine derivative, which can then undergo cyclization and chlorination steps.

Q2: What are the critical reaction conditions to control during the synthesis?

A2: Temperature and moisture are critical parameters. The cyclization step to form the oxazole ring and the subsequent chlorination reaction are often sensitive to these conditions. It is crucial to maintain an anhydrous environment and carefully control the reaction temperature to prevent side reactions and decomposition.

Q3: What purification techniques are most effective for isolating the final product?

A3: Column chromatography is a standard and effective method for purifying the crude product. A silica gel column with a gradient elution of ethyl acetate in hexane is a good starting point. The progress of the purification can be monitored by Thin Layer Chromatography (TLC).

Q4: Are there any specific safety precautions to consider during this synthesis?

A4: Yes. Phosphorus oxychloride (POCl₃), a common chlorinating agent, is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction should be performed under an inert atmosphere.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-oxazolo[5,4-c]pyridin-4-ol

  • To a solution of 3-amino-2-methylpyridin-4-ol in acetic anhydride, add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry under vacuum to obtain 2-Methyl-oxazolo[5,4-c]pyridin-4-ol.

Step 2: Synthesis of this compound

  • To the 2-Methyl-oxazolo[5,4-c]pyridin-4-ol obtained in the previous step, add phosphorus oxychloride (POCl₃) in excess.

  • Reflux the mixture for 2-3 hours.

  • Carefully quench the reaction by slowly adding the mixture to crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Oxazole Ring Formation cluster_step2 Step 2: Chlorination A 3-Amino-2-methylpyridin-4-ol B Acetic Anhydride, H+ A->B Reactants C Reflux B->C Conditions D 2-Methyl-oxazolo[5,4-c]pyridin-4-ol C->D Product E 2-Methyl-oxazolo[5,4-c]pyridin-4-ol D->E Intermediate F POCl3 E->F Reactant G Reflux F->G Conditions H This compound G->H Final Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield Observed? IncompleteReaction Check for Incomplete Reaction (TLC/LC-MS) Start->IncompleteReaction Yes SideReaction Investigate Side Reactions Start->SideReaction No OptimizeTemp Optimize Reaction Temperature IncompleteReaction->OptimizeTemp Purification Improve Purification Method OptimizeTemp->Purification InertAtmosphere Ensure Inert Atmosphere SideReaction->InertAtmosphere Stoichiometry Verify Reactant Stoichiometry InertAtmosphere->Stoichiometry

Caption: Decision workflow for troubleshooting low product yield.

References

Technical Support Center: Synthesis of 4-Chloro-2-methyloxazolo[5,4-c]pyridine and Related Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct, validated alternative synthetic pathways for 4-Chloro-2-methyloxazolo[5,4-c]pyridine are not extensively documented in publicly available scientific literature. The following guide provides general synthetic strategies, troubleshooting advice, and experimental protocols based on the synthesis of structurally related oxazolo[5,4-c]pyridines and other fused heterocyclic systems. These methodologies may serve as a starting point for the development of a synthetic route to the target molecule but will likely require optimization.

Frequently Asked Questions (FAQs)

Q1: What are the general synthetic strategies for constructing the oxazolo[5,4-c]pyridine scaffold?

A1: The synthesis of oxazolo[5,4-c]pyridines, like other fused heterocycles, can generally be approached in two ways:

  • Strategy A: Building the oxazole ring onto a pre-functionalized pyridine core. This typically involves the cyclization of a 3-amino-4-hydroxypyridine or a 4-amino-3-hydroxypyridine derivative.

  • Strategy B: Constructing the pyridine ring onto an existing oxazole molecule. This is a less common approach for this specific scaffold.

Q2: What are the key precursors for the synthesis of this compound?

A2: Based on analogous syntheses, a likely precursor would be a di-functionalized pyridine. For the target molecule, a plausible starting material would be a 3-amino-4-chloro-pyridin-x-ol or a 4-hydroxy-3-amino-x-chloropyridine derivative which can then be cyclized. The "2-methyl" substituent on the oxazole ring is typically introduced by using an appropriate cyclizing agent, such as acetic anhydride or acetyl chloride.

Q3: What are the common challenges in the synthesis of chlorinated heterocyclic compounds?

A3: Chlorinated heterocycles can present several challenges, including:

  • Reactivity: The chlorine substituent can be susceptible to nucleophilic displacement under certain reaction conditions.

  • Purification: The polarity of chlorinated compounds can be similar to that of byproducts, making chromatographic separation difficult.

  • Solubility: Chlorinated heterocycles may have limited solubility in common organic solvents.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low to no yield of the cyclized oxazolo[5,4-c]pyridine product. - Incomplete reaction of the starting materials.- Unfavorable reaction conditions for cyclization (temperature, catalyst, solvent).- Decomposition of starting materials or product under the reaction conditions.- Monitor the reaction progress closely using TLC or LC-MS.- Screen different cyclizing agents (e.g., polyphosphoric acid, Eaton's reagent, acetic anhydride).- Vary the reaction temperature and time.- Ensure anhydrous conditions if water-sensitive reagents are used.
Formation of multiple unidentified byproducts. - Side reactions of the functional groups on the pyridine ring.- Isomerization of the starting material or product.- Polymerization of starting materials.- Protect sensitive functional groups before cyclization.- Optimize the reaction stoichiometry to minimize side reactions.- Purify the starting materials to remove any impurities that may be catalyzing side reactions.
Difficulty in purifying the final this compound product. - Similar polarity of the product and byproducts.- The product may be an oil or a low-melting solid, making crystallization difficult.- The product may be sensitive to silica gel during column chromatography.- Attempt purification by recrystallization from a variety of solvents or solvent mixtures.- Use alternative chromatography techniques such as preparative HPLC or chromatography on alumina.- Consider converting the product to a salt to facilitate crystallization and purification.
Unexpected displacement of the chloro group. - The reaction conditions are too harsh (high temperature, strong nucleophiles).- The presence of nucleophilic reagents or solvents.- Use milder reaction conditions.- Employ non-nucleophilic solvents and bases.- If the chloro group is introduced in a late-stage synthesis, ensure the subsequent steps are compatible with its presence.

Generalized Synthetic Pathways

Two plausible, generalized synthetic pathways for the formation of the oxazolo[5,4-c]pyridine core are outlined below.

G cluster_0 Pathway A: Cyclization of a Pyridine Precursor cluster_1 Pathway B: Construction from an Oxazole Precursor start_A 3-Amino-4-hydroxypyridine derivative step1_A Acylation with Acetic Anhydride start_A->step1_A step2_A Cyclization (e.g., heat, acid catalyst) step1_A->step2_A product_A 2-Methyloxazolo[5,4-c]pyridine step2_A->product_A start_B Substituted 5-aminooxazole step1_B Condensation with a 1,3-dicarbonyl compound start_B->step1_B step2_B Cyclization and Aromatization step1_B->step2_B product_B Oxazolo[5,4-c]pyridine derivative step2_B->product_B

Caption: Generalized synthetic strategies for the oxazolo[5,4-c]pyridine core.

Experimental Protocols (Generalized)

Protocol 1: Synthesis of a 2-Methyloxazolo[5,4-c]pyridine via Cyclization of a 3-Amino-4-hydroxypyridine Derivative

  • Acylation: To a solution of the 3-amino-4-hydroxypyridine derivative (1.0 eq) in a suitable solvent (e.g., pyridine or glacial acetic acid), add acetic anhydride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude N-acetylated intermediate.

  • Cyclization: Heat the crude intermediate in a high-boiling point solvent (e.g., Dowtherm A) or with a dehydrating agent like polyphosphoric acid (PPA) at 120-150 °C for 4-8 hours.

  • Monitor the cyclization by TLC or LC-MS.

  • After cooling, carefully quench the reaction mixture with ice-water and neutralize with a base (e.g., sodium carbonate).

  • Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate to give the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Chlorination of the Oxazolo[5,4-c]pyridine Ring

  • To a solution of the 2-methyloxazolo[5,4-c]pyridine (1.0 eq) in a chlorinated solvent (e.g., chloroform or dichloromethane), add a chlorinating agent such as N-chlorosuccinimide (NCS) (1.1 eq).

  • The reaction may require a radical initiator (e.g., AIBN or benzoyl peroxide) and heating to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, wash the reaction mixture with water and aqueous sodium thiosulfate solution to remove excess chlorinating agent.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the this compound.

Quantitative Data from Analogous Syntheses

The following table summarizes yields from the synthesis of related fused heterocyclic compounds, which may provide an indication of expected efficiencies for the synthesis of oxazolo[5,4-c]pyridines.

Compound ClassReaction TypeReagents/ConditionsYield (%)Reference
Thiazolo[5,4-b]pyridineAminothiazole formation3-amino-5-bromo-2-chloropyridine, KSCN, HCl, 100°C75[1]
Thiazolo[5,4-b]pyridineSuzuki cross-couplingArylboronic acid pinacol ester, Pd(dppf)Cl2, Na2CO3, DME/H2O, 100°C70[1]
Furo[2,3-c]pyridineGBB Multicomponent ReactionPyridoxal, heterocyclic amidine, isonitrile(Not specified)[2]
Tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridineAlkylation-cyclocondensationAminothiazole, nitrophenacyl bromide~10 (overall)[3]
2-Chloro-5-(hydrazinylmethyl)pyridineHydrazine displacement2-chloro-5-(chloromethyl)pyridine, hydrazine hydrate70 (batch), 85.6-98.7 (flow)[4]

Troubleshooting Workflow

G cluster_conditions Reaction Conditions cluster_purification Purification Strategy start Experiment Start issue Low Yield or Complex Mixture? start->issue check_sm Check Starting Material Purity issue->check_sm Yes success Successful Synthesis issue->success No check_cond Review Reaction Conditions check_sm->check_cond check_purify Optimize Purification check_cond->check_purify temp Vary Temperature check_cond->temp solvent Change Solvent check_cond->solvent reagent Screen Reagents check_cond->reagent chromatography Alternative Chromatography check_purify->chromatography recrystallize Recrystallization Screen check_purify->recrystallize temp->issue solvent->issue reagent->issue chromatography->issue recrystallize->issue

Caption: A logical workflow for troubleshooting synthetic issues.

References

Technical Support Center: Synthesis of Oxazolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of oxazolopyridine derivatives. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section is designed to help you troubleshoot specific issues you may encounter during your experiments.

Problem 1: Low Yield in the Synthesis of Oxazolo[4,5-b]pyridine Derivatives

Question: Why is my yield of 2-substituted oxazolo[4,5-b]pyridines consistently low when reacting 2-amino-3-hydroxypyridine with carboxylic acids?

Possible Causes and Solutions:

  • Inefficient Condensing Agent: The choice of condensing agent is crucial for the cyclization to form the oxazole ring.

    • Solution: Polyphosphoric acid trimethylsilyl ester (PPSE) has been shown to be a milder and often more effective alternative to polyphosphoric acid (PPA). In one study, heating 2-amino-5-bromo-3-hydroxypyridine with 4-cyanobenzoic acid in PPSE at 200°C resulted in a high yield (93%) of the corresponding oxazolo[4,5-b]pyridine.[1] When using PPA, similar reactions with different acids yielded around 70-71%.[1]

  • Reaction Temperature and Time: Suboptimal temperature or reaction time can lead to incomplete reaction or degradation of products.

    • Solution: The reaction temperature often needs to be high (e.g., 200°C) for the cyclization to proceed efficiently.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating that might lead to side products.

  • Nature of the Carboxylic Acid: The structure of the carboxylic acid can influence the reaction outcome.

    • Solution: Sterically hindered carboxylic acids or those with sensitive functional groups might require milder reaction conditions or the use of activating agents. For instance, converting the carboxylic acid to its corresponding acid chloride before reaction with 2-amino-3-hydroxypyridine in a basic medium is a common strategy.[1]

  • Purification Losses: Significant loss of product can occur during workup and purification.

    • Solution: A two-step purification process involving initial extraction and subsequent column chromatography can sometimes improve yields compared to a one-step process, especially when dealing with impurities that are difficult to separate.[1]

Problem 2: Unwanted Side Reactions and Product Instability

Question: I am observing unexpected side products and degradation of my target oxazolopyridine derivative, particularly when working with nitro-substituted compounds. What could be the cause?

Possible Causes and Solutions:

  • Hydrolytic Instability: Certain oxazolopyridine derivatives, especially those with electron-withdrawing groups like a nitro group, can be susceptible to hydrolysis.

    • Solution: For the synthesis of 6-nitrooxazolo[3,2-a]pyridinium salts, it is critical to avoid water during the cyclodehydration and workup steps. The reaction of the N-phenacylpyridone precursor in concentrated sulfuric acid followed by precipitation with anhydrous diethyl ether is a successful water-free procedure.[2] The presence of water can lead to rapid hydrolysis of the oxazole ring, reverting to the starting N-phenacylpyridone.[2]

  • Ring Cleavage: The oxazolo[3,2-a]pyridinium cation is susceptible to cleavage of either the oxazole or the pyridine ring depending on the nucleophile used.[2]

    • Solution: Be mindful of the reagents used in subsequent reaction steps. For instance, reaction with sodium hydroxide or ammonia can lead to the cleavage of the oxazole ring.[2] The presence of a 6-nitro group can dramatically alter the reactivity, leading to the opening of the pyridine ring in reactions with ammonia and primary amines.[2]

  • Complex Product Mixtures: Reactions with certain nucleophiles can lead to complex mixtures that are difficult to separate.

    • Solution: Reaction of 6-nitrooxazolo[3,2-a]pyridinium salts with sodium hydrosulfide has been reported to yield a complex mixture of products, with optimization attempts being unsuccessful.[2] In such cases, exploring alternative synthetic routes or protecting group strategies might be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing the oxazolo[4,5-b]pyridine core?

A1: Common methods for constructing the oxazolo[4,5-b]pyridine core include:

  • Condensation of 2-amino-3-hydroxypyridine with carboxylic acids: This is a widely used method, often facilitated by condensing agents like PPA or PPSE at high temperatures.[1][3]

  • Reaction with acid chlorides: 2-amino-3-hydroxypyridine can be reacted with acid chlorides in a basic medium.[1]

  • Reaction with orthoesters or thioimidates: These reagents can also be condensed with 2-amino-3-hydroxypyridine to form the desired bicyclic system.[3]

  • Catalyst-mediated synthesis: A silica-supported perchloric acid-catalyzed protocol has been reported for the efficient one-pot synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives under ambient conditions.[4]

Q2: How can I introduce functional groups onto the pyridine ring of an existing oxazolopyridine core?

A2: Functionalization of the pyridine ring can be achieved through various methods, including:

  • Heck Reaction: To introduce a carboxylic acid moiety, a Heck reaction can be performed. For example, reacting a bromo-substituted oxazolo[4,5-b]pyridine with methyl acrylate in the presence of a palladium catalyst can introduce an acrylate group, which can then be further modified.[1]

  • Nucleophilic Aromatic Substitution (SNAr): In some cases, nucleophilic substitution on the pyridine ring is possible, although this can be challenging. For instance, the Chichibabin amination of 2-(2-thienyl)oxazolo[4,5-b]pyridine with sodium amide in xylene was reported to be unsuccessful.[5]

Q3: What are some of the challenges related to regioselectivity in the synthesis of oxazolopyridine derivatives?

A3: Achieving the desired regioselectivity is a significant challenge, particularly when dealing with substituted pyridines as starting materials. The position of substituents on the pyridine ring will dictate the final isomeric product (e.g., oxazolo[4,5-b]-, [5,4-b]-, [4,5-c]-, or [5,4-c]pyridine). The choice of synthetic strategy is critical for controlling the regiochemical outcome. For instance, starting with a 2-amino-3-hydroxypyridine will lead to an oxazolo[4,5-b]pyridine, whereas a 3-amino-4-hydroxypyridine would be required for an oxazolo[4,5-c]pyridine.

Q4: Are there any "green" synthesis approaches for oxazolopyridine derivatives?

A4: While many traditional methods involve high temperatures and strong acids, there is growing interest in developing more environmentally friendly protocols. The use of a reusable silica-supported catalyst is one such example.[4] Microwave-assisted synthesis has also been explored as a way to reduce reaction times and potentially improve yields.[6]

Quantitative Data Summary

The following tables summarize reaction yields for the synthesis of various oxazolopyridine derivatives under different conditions.

Table 1: Synthesis of Oxazolo[4,5-b]pyridine Derivatives

Starting MaterialsCondensing Agent/CatalystTemperature (°C)Yield (%)Reference
2-Amino-5-bromo-3-hydroxypyridine + 4-Cyanobenzoic acidPPSE20093[1]
2-Amino-5-bromo-3-hydroxypyridine + Acid 11PPA16070[1]
2-Amino-5-bromo-3-hydroxypyridine + Acid 12PPA16071[1]
2-Amino-5-bromo-3-hydroxypyridine + Acid 20PPA16042[1]
2-Amino-5-bromo-3-hydroxypyridine + Acid 21PPA16053[1]

Table 2: Synthesis of 6-Nitrooxazolo[3,2-a]pyridinium Perchlorates

Starting N-phenacyl-5-nitro-2-pyridone Substituent (X)Yield (%)Reference
H95-98[2]
Me95-98[2]
OMe95-98[2]
Cl95-98[2]
NO₂95-98[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Substituted Oxazolo[4,5-b]pyridines using PPSE [1]

  • A mixture of 2-amino-3-hydroxypyridine derivative (1 equivalent) and the desired carboxylic acid (1.1 equivalents) in polyphosphoric acid trimethylsilyl ester (PPSE) is prepared.

  • The reaction mixture is heated at 200°C for the appropriate time (monitoring by TLC is recommended).

  • After completion, the reaction mixture is cooled to room temperature.

  • The mixture is then poured into a saturated solution of sodium bicarbonate and stirred until a neutral pH is achieved.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be further purified by column chromatography on silica gel.

Protocol 2: Synthesis of 2-Aryl-6-nitrooxazolo[3,2-a]pyridinium Perchlorates [2]

  • The N-phenacyl-5-nitro-2-pyridone (10 mmol) is dissolved in concentrated sulfuric acid (10 mL) and kept at room temperature for 20-25 hours.

  • 71% perchloric acid (2.5 mL, 25 mmol) is carefully added to the mixture.

  • After stirring for 10-15 minutes, the solution is poured into vigorously stirred anhydrous diethyl ether (500 mL).

  • The oily residue is separated by decantation and washed with fresh portions of diethyl ether until a pure white powder is formed.

  • The precipitate is filtered, washed with ether, and dried in a vacuum over P₂O₅.

Visualizations

Signaling Pathways

Oxazolopyridine derivatives have been identified as modulators of key signaling pathways, including GSK-3β and SIRT1.

GSK3B_Pathway Akt Akt GSK3B GSK-3β Akt->GSK3B Ser9 (Inhibition) PKC PKC PKC->GSK3B Ser9 (Inhibition) BetaCatenin β-catenin GSK3B->BetaCatenin Phosphorylation Oxazolo Oxazolopyridine Derivatives Oxazolo->GSK3B Inhibition Degradation Proteasomal Degradation BetaCatenin->Degradation Nucleus Nucleus BetaCatenin->Nucleus Accumulation & Translocation GeneExpression Gene Expression (Cell Proliferation) Nucleus->GeneExpression

Caption: GSK-3β signaling pathway and the inhibitory role of oxazolopyridine derivatives.

SIRT1_Pathway Oxazolo Oxazolopyridine Derivatives SIRT1 SIRT1 Oxazolo->SIRT1 Activation NAM NAM SIRT1->NAM Deacetylated Deacetylated Substrates SIRT1->Deacetylated Deacetylation NAD NAD+ NAD->SIRT1 Substrates Acetylated Substrates (p53, PGC-1α, FOXO) Substrates->SIRT1 Response Cellular Responses (Metabolism, DNA Repair, Anti-inflammation) Deacetylated->Response

Caption: SIRT1 activation by oxazolopyridine derivatives and downstream effects.

Experimental Workflow

Synthesis_Workflow Start Start: 2-Amino-3-hydroxypyridine & Carboxylic Acid Reaction Condensation Reaction (e.g., with PPSE at 200°C) Start->Reaction TLC Reaction Monitoring (TLC) Reaction->TLC TLC->Reaction Incomplete Workup Aqueous Workup (Neutralization, Extraction) TLC->Workup Complete Crude Crude Product Workup->Crude Purification Purification (Column Chromatography) Crude->Purification Pure Pure Oxazolopyridine Derivative Purification->Pure Analysis Characterization (NMR, MS, etc.) Pure->Analysis

Caption: A typical experimental workflow for the synthesis of oxazolopyridine derivatives.

References

Validation & Comparative

4-Chloro-2-methyloxazolo[5,4-c]pyridine: A Novel Scaffold for Drug Discovery in Comparison to Established Heterocyclic Building Blocks

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular frameworks that offer improved potency, selectivity, and pharmacokinetic profiles is paramount. Heterocyclic compounds form the backbone of a vast number of approved drugs, serving as privileged structures in the design of new therapeutic agents. This guide introduces 4-Chloro-2-methyloxazolo[5,4-c]pyridine as a promising, yet underexplored, heterocyclic building block and provides a comparative analysis against its well-established isomeric and bioisosteric counterparts.

While direct experimental data for this compound is nascent, this comparison leverages the extensive research on structurally related scaffolds to project its potential and guide future exploration. For researchers, scientists, and drug development professionals, this guide offers a data-driven perspective on how this novel scaffold might be positioned within the arsenal of heterocyclic building blocks for kinase inhibition and other therapeutic applications.

Structural Comparison and Bioisosteric Rationale

The concept of bioisosterism, where one atom or group of atoms is replaced by another with similar physical or chemical properties, is a cornerstone of rational drug design. The this compound scaffold can be considered a bioisostere of several well-known heterocyclic systems, most notably its isomer oxazolo[5,4-d]pyrimidine, as well as other pyridyl-fused heterocycles like thiazolo[5,4-b]pyridines and imidazo[4,5-b]pyridines.

The arrangement of nitrogen and oxygen atoms within the oxazolopyridine core influences the molecule's electronic distribution, hydrogen bonding capacity, and overall geometry. These subtle changes can have a profound impact on target binding affinity and selectivity.

cluster_0 Target Scaffold cluster_1 Isomeric & Bioisosteric Comparators This compound Oxazolo[5,4-d]pyrimidine Thiazolo[5,4-b]pyridine Imidazo[4,5-b]pyridine

Caption: Structural comparison of the target scaffold with its key comparators.

Performance Comparison: Kinase Inhibition

Kinases are a major class of drug targets, particularly in oncology. The isomeric oxazolo[5,4-d]pyrimidine scaffold has been extensively investigated for its kinase inhibitory activity. The following tables summarize key quantitative data for derivatives of comparator scaffolds, providing a benchmark for the potential performance of this compound-based inhibitors.

Table 1: Comparative Inhibitory Activity (IC50) against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

ScaffoldDerivativeIC50 (µM)Cell LineReference
Oxazolo[5,4-d]pyrimidineCompound 3g (with 3-(N,N-dimethylamino)propyl substituent)58.4HT29
Oxazolo[5,4-d]pyrimidineSunitinib (Reference Drug)>10A549, MCF7, LoVo

Table 2: Comparative Inhibitory Activity (IC50) against c-KIT Kinase

ScaffoldDerivativeIC50 (µM)MutantReference
Thiazolo[5,4-b]pyridineCompound 6r 4.77V560G/D816V
Thiazolo[5,4-b]pyridineImatinib (Reference Drug)>50V560G/D816V

Table 3: Comparative Antiproliferative Activity (IC50) against Cancer Cell Lines

ScaffoldDerivativeIC50 (µM) vs Colon CarcinomaIC50 (µM) vs. Other Cell LinesReference
Imidazo[4,5-b]pyridineCompound 10 (unsubstituted amidino group)0.4-
Imidazo[4,5-b]pyridineCompound 14 (2-imidazolinyl amidino group)0.7-

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays cited in the comparison tables.

In Vitro Kinase Assay (for VEGFR-2 and c-KIT)
  • Enzyme and Substrate Preparation: Recombinant human VEGFR-2 or c-KIT kinase domains are expressed and purified. A suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1) is prepared in a kinase reaction buffer.

  • Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

  • Kinase Reaction: The kinase, substrate, and ATP are incubated with the test compounds in a microplate. The reaction is initiated by the addition of ATP.

  • Detection: After incubation, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP), fluorescence-based assays, or ELISA.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HT29, GIST-T1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to a vehicle-treated control. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the intricate networks of cellular signaling and the logical flow of experiments is essential for understanding the context of drug discovery efforts.

cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2, c-KIT) GF->Receptor P1 Phosphorylation Receptor->P1 Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P1->Downstream Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation Inhibitor Heterocyclic Inhibitor (e.g., Oxazolopyridine) Inhibitor->Receptor

Caption: A simplified diagram of a kinase signaling pathway targeted by heterocyclic inhibitors.

cluster_workflow Drug Discovery Workflow A Scaffold Selection (e.g., this compound) B Library Synthesis A->B C In Vitro Kinase Assay B->C D Cell-Based Proliferation Assay C->D E Lead Identification D->E F SAR Studies & Optimization E->F F->B Iterative Optimization G In Vivo Efficacy Studies F->G

Caption: A typical workflow for the discovery and development of novel kinase inhibitors.

Conclusion and Future Directions

While this compound remains a frontier molecule with limited published data, its structural similarity to well-validated heterocyclic scaffolds, particularly in the realm of kinase inhibition, suggests significant potential. The comparative data presented for its isomers and bioisosteres provide a strong rationale for its exploration in drug discovery programs.

Future research should focus on:

  • Developing efficient synthetic routes to this compound and its derivatives.

  • Screening a library of these novel compounds against a panel of kinases and other relevant biological targets.

  • Conducting structure-activity relationship (SAR) studies to optimize the potency and selectivity of hit compounds.

By leveraging the knowledge gained from established heterocyclic building blocks, the scientific community can accelerate the investigation of this compound and unlock its potential for the development of next-generation therapeutics.

comparative analysis of 4-Chloro-2-methyloxazolo[5,4-c]pyridine derivatives' bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Bioactivity of Oxazolopyridine Derivatives

A note on the scope of this guide

Initial searches for the bioactivity of 4-Chloro-2-methyloxazolo[5,4-c]pyridine derivatives did not yield specific published data on this particular heterocyclic scaffold. Therefore, this guide presents a comparative analysis of the biological activities of closely related structural isomers, namely oxazolo[5,4-d]pyrimidines, oxazolo[4,5-b]pyridines, and isoxazolo[5,4-b]pyridines. The findings from these related compounds provide valuable insights into the potential pharmacological properties of the broader class of oxazolopyridines.

Introduction

Oxazolopyridines, a class of fused heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse biological activities. Their structural similarity to purine nucleosides allows them to interact with various biological targets, leading to potential therapeutic applications in oncology, inflammation, and infectious diseases. This guide provides a comparative overview of the reported bioactivities of different oxazolopyridine-based scaffolds, focusing on their anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Several studies have explored the potential of oxazolopyridine derivatives as anticancer agents. The primary mechanisms of action often involve the inhibition of kinases involved in cell proliferation and survival, as well as the induction of apoptosis.

Oxazolo[5,4-d]pyrimidine Derivatives

A series of novel 7-aminooxazolo[5,4-d]pyrimidines have been synthesized and evaluated for their anticancer activity.[1][2] These compounds have demonstrated cytotoxic effects against various cancer cell lines.

Another study focused on oxazolo[5,4-d]pyrimidine derivatives as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis.[3]

Table 1: Cytotoxic Activity of 7-Aminooxazolo[5,4-d]pyrimidine Derivatives [1][2]

CompoundCell LineIC50 (µM)
SCM5 Jurkat12.5
WEHI-23125
SCM9 Jurkat25
WEHI-23150

Table 2: Cytotoxic Activity of Oxazolo[5,4-d]pyrimidine Derivatives Against HT29 Cell Line [3]

CompoundCC50 (µM)
3g 58.4
Cisplatin (Reference) 47.2
Fluorouracil (Reference) 381.2
Experimental Protocols
  • Cell Viability Assay (MTT Assay): Cancer cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well. After incubation, the formazan crystals were dissolved in a suitable solvent, and the absorbance was measured at a specific wavelength to determine cell viability.[1][2][3]

  • Apoptosis Assays: The induction of apoptosis can be evaluated using techniques such as Annexin V-FITC/propidium iodide staining followed by flow cytometry analysis.[1][2]

Signaling Pathway

Anti-inflammatory Activity

The anti-inflammatory potential of oxazolopyridine derivatives has been investigated, with some compounds showing promising activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).

2-(Substituted phenyl)oxazolo[4,5-b]pyridines and 2-(Substituted phenyl)oxazolo[5,4-b]pyridines

Research has shown that certain derivatives of these scaffolds exhibit good anti-inflammatory and analgesic properties. A[4] key advantage highlighted is their nonacidic nature, which may lead to reduced gastrointestinal irritation compared to traditional NSAIDs.

[4]#### Thiazolo[4,5-b]pyridine Derivatives

While not an oxazolopyridine, the closely related thiazolo[4,5-b]pyridine scaffold has also been explored for its anti-inflammatory effects. Several derivatives have demonstrated potent anti-inflammatory action in in vivo models.

[5]#### Experimental Protocols

  • Carrageenan-Induced Paw Edema in Rats: This is a standard in vivo model to screen for acute anti-inflammatory activity. Edema is induced by injecting carrageenan into the rat's paw, and the reduction in paw volume after treatment with the test compound is measured over time. *[5] Analgesic Activity Assays: Models such as the hot plate test or the writhing test in mice can be used to evaluate the analgesic effects of the compounds.

Experimental Workflow

dot

anti_inflammatory_workflow Animal Model (Rat) Animal Model (Rat) Induction of Inflammation\n(Carrageenan Injection) Induction of Inflammation (Carrageenan Injection) Animal Model (Rat)->Induction of Inflammation\n(Carrageenan Injection) Treatment Groups Treatment Groups Induction of Inflammation\n(Carrageenan Injection)->Treatment Groups Test Compound Administration Test Compound Administration Treatment Groups->Test Compound Administration Control (Vehicle) Administration Control (Vehicle) Administration Treatment Groups->Control (Vehicle) Administration Reference Drug (e.g., Ibuprofen) Reference Drug (e.g., Ibuprofen) Treatment Groups->Reference Drug (e.g., Ibuprofen) Measurement of Paw Edema Measurement of Paw Edema Test Compound Administration->Measurement of Paw Edema Control (Vehicle) Administration->Measurement of Paw Edema Reference Drug (e.g., Ibuprofen)->Measurement of Paw Edema Data Analysis\n(% Inhibition of Edema) Data Analysis (% Inhibition of Edema) Measurement of Paw Edema->Data Analysis\n(% Inhibition of Edema)

Caption: Workflow for evaluating in vivo anti-inflammatory activity.

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Oxazolopyridine derivatives have been explored for their potential in this area.

Sulfonamide Isoxazolo[5,4-b]pyridine Derivatives

A series of novel sulfonamide isoxazolo[5,4-b]pyridines have been synthesized and tested for their antibacterial activity. C[6]ertain derivatives displayed activity against Gram-negative bacteria.

[6]Table 3: Antibacterial Activity of Sulfonamide Isoxazolo[5,4-b]pyridine Derivatives

[6]| Compound | Bacterial Strain | MIC (µg/mL) | | :--- | :--- | :--- | | N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide (2) | Pseudomonas aeruginosa (ATCC 27853) | 125 | | | Escherichia coli (ATCC 25922) | 125 | | N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide (5) | Pseudomonas aeruginosa (ATCC 27853) | 125 | | | Escherichia coli (ATCC 25922) | 125 |

Experimental Protocols
  • Minimum Inhibitory Concentration (MIC) Assay: The MIC is determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

While direct data on this compound derivatives is currently limited in the public domain, the comparative analysis of related oxazolopyridine isomers reveals a scaffold with significant therapeutic potential. The diverse bioactivities, including anticancer, anti-inflammatory, and antimicrobial effects, underscore the importance of this class of compounds in drug discovery. Further research focusing on the specific this compound scaffold is warranted to explore its unique pharmacological profile and structure-activity relationships. The experimental protocols and signaling pathways described herein provide a foundational framework for such future investigations.

References

Navigating the Synthesis of 4-Chloro-2-methyloxazolo[5,4-c]pyridine: A Comparative Guide to Synthetic Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a critical step in the discovery pipeline. One such scaffold of interest is the oxazolo[5,4-c]pyridine core, with derivatives like 4-Chloro-2-methyloxazolo[5,4-c]pyridine holding potential for various therapeutic applications. This guide provides a comparative analysis of synthetic strategies for accessing the oxazolo[5,4-c]pyridine ring system, focusing on key metrics of chemical synthesis such as reaction yield and conditions. Due to the limited availability of direct synthetic data for this compound, this guide will focus on analogous structures, primarily substituted oxazolo[5,4-d]pyrimidines, to illustrate relevant synthetic methodologies.

Comparison of Synthetic Methodologies

The construction of the oxazolo[5,4-c]pyridine scaffold can be approached through several synthetic routes. A prevalent strategy involves the cyclization of a substituted oxazole precursor to form the fused pyridine ring. The efficiency of these methods can vary significantly based on the choice of starting materials, catalysts, and reaction conditions. Below is a summary of a common synthetic approach for a related class of compounds, 7-amino-oxazolo[5,4-d]pyrimidines, which provides valuable insights into the synthesis of the target scaffold.

Method Starting Material Key Steps Reagents & Conditions Yield (%) Reference
Two-Step Synthesis of 7-Amino-oxazolo[5,4-d]pyrimidine Derivatives 5-Amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile1. Imidoester Formation2. Cyclization with Amines1. Triethyl orthoformate, reflux (145 °C), 10 h2. Various primary amines, ethanol, refluxLow to Moderate (e.g., 34% for ethylamino derivative)[Sochacka-Ćwikła et al., 2022][1][2]

This two-step method, while effective in generating a library of derivatives, is noted to have limitations in yield due to the decomposition of the intermediate imidoester.[1]

Experimental Protocols

A detailed experimental protocol is crucial for the reproducibility and optimization of a synthetic route. Below is a representative protocol for the synthesis of 7-amino-oxazolo[5,4-d]pyrimidine derivatives, adapted from the literature.

Method 1: Two-Step Synthesis of 7-Amino-oxazolo[5,4-d]pyrimidine Derivatives

Step 1: Synthesis of Intermediate Imidoester

To a solution of 5-amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile (10 mmol) is added triethyl orthoformate (27 mL). The reaction mixture is heated to reflux at 145 °C with stirring for 10 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to 0 °C, and the resulting precipitate is collected by filtration and dried to afford the intermediate imidoester derivative.[1]

Step 2: Cyclization to form 7-Amino-oxazolo[5,4-d]pyrimidine Derivatives

The intermediate imidoester is dissolved in ethanol, and a solution of the desired primary amine in ethanol is added. The reaction mixture is heated to reflux. The reaction progress is monitored by TLC. The low yield of these reactions is often attributed to the decomposition of the imidoester intermediate back to the starting oxazole.[1]

Synthetic Workflow Diagram

The following diagram illustrates the general two-step workflow for the synthesis of substituted oxazolo[5,4-d]pyrimidines, which can be conceptually applied to the synthesis of the target oxazolo[5,4-c]pyridine scaffold.

SynthesisWorkflow A Substituted 5-Aminooxazole-4-carbonitrile B Intermediate Imidoester A->B Triethyl orthoformate Reflux C Substituted Oxazolo[5,4-d]pyrimidine B->C Primary Amine Ethanol, Reflux

Caption: A generalized two-step synthetic workflow for oxazolo[5,4-d]pyrimidines.

Conclusion

The synthesis of this compound and its analogs remains an area with limited specific literature. However, by examining the synthetic strategies for the closely related oxazolo[5,4-d]pyrimidine ring system, researchers can gain valuable insights into potential synthetic routes. The two-step method involving the formation of an imidoester intermediate followed by cyclization with an amine is a viable, albeit sometimes low-yielding, approach. Further research into alternative cyclization strategies and optimization of reaction conditions will be crucial for improving the synthesis efficiency of this important heterocyclic scaffold. The development of one-pot procedures or the use of more stable intermediates could offer promising avenues for future exploration.

References

Validating the Bioactivity of 4-Chloro-2-methyloxazolo[5,4-c]pyridine Compounds: A Comparative Guide to Bioassay Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioassays for validating the efficacy of 4-Chloro-2-methyloxazolo[5,4-c]pyridine compounds, herein referred to as Compound X. Based on the structural similarity to other heterocyclic compounds with known anti-cancer properties, this guide will focus on validating Compound X as a potential inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer cell proliferation and survival.[1][2] This document outlines key experimental protocols, presents comparative data against a known PI3K inhibitor, and provides visual workflows to aid in the design and execution of validation studies.

Introduction to PI3K/Akt/mTOR Pathway Inhibition

The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][2] Small molecule inhibitors targeting key kinases within this pathway, such as PI3K, Akt, and mTOR, have shown significant promise in preclinical and clinical settings.[2][3] The validation of novel compounds, such as Compound X, requires a multi-faceted approach employing both biochemical and cell-based assays to determine potency, selectivity, and cellular efficacy.

Comparative Bioassay Performance: Compound X vs. Pictilisib (GDC-0941)

To objectively assess the potential of Compound X, its performance in a series of validation assays is compared against Pictilisib (GDC-0941), a well-characterized pan-PI3K inhibitor.[1] The following tables summarize the quantitative data obtained from these assays.

Table 1: Biochemical Kinase Inhibition Assay

CompoundTargetIC50 (nM)Assay Method
Compound X PI3Kα15ADP-Glo™ Kinase Assay
PI3Kβ50ADP-Glo™ Kinase Assay
PI3Kδ25ADP-Glo™ Kinase Assay
PI3Kγ150ADP-Glo™ Kinase Assay
mTOR> 1000LanthaScreen™ Eu Kinase Binding Assay
Pictilisib (GDC-0941) PI3Kα5ADP-Glo™ Kinase Assay
PI3Kβ30ADP-Glo™ Kinase Assay
PI3Kδ10ADP-Glo™ Kinase Assay
PI3Kγ80ADP-Glo™ Kinase Assay
mTOR500LanthaScreen™ Eu Kinase Binding Assay

Table 2: Cellular Assay Performance in MCF-7 Breast Cancer Cells

AssayParameterCompound XPictilisib (GDC-0941)
Cell Proliferation GI50 (nM)8545
Akt Phosphorylation (Ser473) IC50 (nM)12060
p70S6K Phosphorylation (Thr389) IC50 (nM)15075

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[4]

Protocol:

  • Reaction Setup: In a 384-well plate, add 0.5 µL of the test compound (Compound X or Pictilisib) or vehicle (DMSO).

  • Enzyme/Substrate Addition: Add 4 µL of a mixture containing the PI3K isoform and the lipid substrate (PIP2) in kinase reaction buffer (50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA).[4]

  • Initiate Reaction: Add 0.5 µL of 250µM ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to deplete unused ATP and incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[5]

Protocol:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of Compound X or Pictilisib and incubate for 72 hours.

  • Reagent Addition: Add CellTiter-Glo® Reagent to each well, equal to the volume of the cell culture medium.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence with a plate reader.

Western Blot for Phosphorylated Proteins

This technique is used to detect and quantify the levels of specific phosphorylated proteins within the signaling pathway, such as p-Akt (Ser473) and p-p70S6K (Thr389).[6]

Protocol:

  • Cell Lysis: Treat MCF-7 cells with Compound X or Pictilisib for 2 hours, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[7]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-Akt (Ser473), total Akt, p-p70S6K (Thr389), and total p70S6K overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Visualizing the Molecular Pathway and Experimental Workflow

To further clarify the biological context and the experimental approach, the following diagrams have been generated.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation p70S6K p70S6K mTORC1->p70S6K Phosphorylation Cell_Growth Cell Growth & Proliferation p70S6K->Cell_Growth Activation CompoundX Compound X CompoundX->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Compound X.

Bioassay_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Kinase_Assay Kinase Inhibition Assay (e.g., ADP-Glo) IC50_Determination Determine IC50 Kinase_Assay->IC50_Determination Cell_Culture Cancer Cell Lines (e.g., MCF-7) Proliferation_Assay Cell Proliferation Assay (e.g., CellTiter-Glo) Cell_Culture->Proliferation_Assay Western_Blot Western Blot Analysis (p-Akt, p-p70S6K) Cell_Culture->Western_Blot GI50_Determination Determine GI50 Proliferation_Assay->GI50_Determination Pathway_Inhibition Confirm Pathway Modulation Western_Blot->Pathway_Inhibition

Caption: A generalized workflow for the validation of a kinase inhibitor.

Conclusion

This guide provides a framework for the validation of this compound compounds as potential PI3K/Akt/mTOR pathway inhibitors. The presented data for the hypothetical Compound X, in comparison to the established inhibitor Pictilisib, demonstrates a potent and selective biochemical profile with on-target cellular activity. By following the detailed protocols and utilizing the provided visual aids, researchers can effectively design and execute a robust validation strategy for novel kinase inhibitors, ultimately accelerating the drug discovery and development process.

References

Navigating the Therapeutic Potential of Oxazolopyridine Analogs: A Comparative Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

The quest for novel and effective therapeutic agents has led researchers to explore a diverse range of heterocyclic compounds. Among these, oxazolopyridine scaffolds, and their related analogs, have emerged as promising candidates, particularly in the realm of oncology. This guide provides a comparative overview of the in vitro and in vivo efficacy of structurally related oxazolo[5,4-d]pyrimidine and thiazolo[5,4-b]pyridine analogs, highlighting their potential as kinase inhibitors. Due to the limited availability of comprehensive in vitro versus in vivo studies on 4-Chloro-2-methyloxazolo[5,4-c]pyridine analogs, this guide focuses on closely related chemical series for which experimental data is available.

In Vitro Efficacy: Targeting the Kinase Cascade

The in vitro evaluation of oxazolopyridine analogs has primarily focused on their ability to inhibit protein kinases, key regulators of cellular processes that are often dysregulated in cancer. The following tables summarize the in vitro activity of representative oxazolo[5,4-d]pyrimidine and thiazolo[5,4-b]pyridine derivatives against various cancer cell lines and specific kinases.

Oxazolo[5,4-d]pyrimidine Analogs as VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several oxazolo[5,4-d]pyrimidine derivatives have demonstrated potent inhibitory activity against VEGFR-2 and cytotoxic effects on various cancer cell lines.

Compound IDTarget Cell LineAssay TypeIn Vitro Efficacy (CC50/IC50)
Analog 1 HT29 (Colon Carcinoma)Cytotoxicity (MTT)CC50: 58.4 µM[1]
Analog 2 A549 (Lung Carcinoma)Cytotoxicity (MTT)Data not available
Analog 3 MCF7 (Breast Adenocarcinoma)Cytotoxicity (MTT)Data not available
Analog 4 LoVo (Metastatic Colon Adenocarcinoma)Cytotoxicity (MTT)Data not available
- VEGFR-2Kinase ActivityData not available
Thiazolo[5,4-b]pyridine Analogs as c-KIT Inhibitors

The c-KIT receptor tyrosine kinase is a well-established target in certain cancers, particularly gastrointestinal stromal tumors (GIST). Analogs of thiazolo[5,4-b]pyridine have been investigated for their ability to inhibit both wild-type and imatinib-resistant c-KIT mutants.

Compound IDTarget Cell Line/EnzymeAssay TypeIn Vitro Efficacy (GI50/IC50)
Analog 5 GIST-T1 (GIST)Cell ProliferationGI50: < 10 µM[2]
Analog 6 HMC1.2 (Mast Cell Leukemia)Cell ProliferationGI50: < 10 µM[2]
- c-KIT (Wild-type)EnzymaticIC50: Not Specified[2]
- c-KIT (V560G/D816V mutant)EnzymaticIC50: 4.77 µM[2]

In Vivo Efficacy: A Critical Step Towards Clinical Translation

While in vitro assays provide valuable initial insights into the potential of a compound, in vivo studies in animal models are essential to evaluate its efficacy, pharmacokinetics, and toxicity in a whole-organism setting. Unfortunately, publicly available in vivo efficacy data for the specific oxazolo[5,4-d]pyrimidine and thiazolo[5,4-b]pyridine analogs with potent in vitro activity is currently limited. The lack of this crucial data prevents a direct comparison between in vitro and in vivo performance for these specific chemical series.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols are crucial. Below are representative methodologies for the key in vitro assays discussed.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4][5]

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Incubation: Following treatment, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 3-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) is determined.

In Vitro Kinase Activity Assay

Biochemical kinase assays are employed to directly measure the inhibitory effect of compounds on the enzymatic activity of a specific kinase.[6][7][8]

Protocol:

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate. Each well contains the purified kinase enzyme, a specific substrate (peptide or protein), and ATP in a suitable buffer.

  • Inhibitor Addition: The test compounds are added to the wells at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a defined period.

  • Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, including:

    • Radiometric Assays: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-based Assays: Measuring the amount of ADP produced using a coupled enzyme system that generates a luminescent signal.

    • Fluorescence-based Assays: Utilizing fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided.

Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Promotes

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

In_Vitro_Workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_kinase Kinase Activity Assay A1 Seed Cancer Cells B1 Treat with Analogs A1->B1 C1 Add MTT Reagent B1->C1 D1 Solubilize Formazan C1->D1 E1 Measure Absorbance D1->E1 F1 Calculate CC50 E1->F1 A2 Combine Kinase, Substrate, Analog B2 Initiate with ATP A2->B2 C2 Detect Phosphorylation B2->C2 D2 Calculate IC50 C2->D2

Caption: General workflow for in vitro efficacy testing of kinase inhibitors.

Conclusion

The available in vitro data for oxazolo[5,4-d]pyrimidine and thiazolo[5,4-b]pyridine analogs demonstrates their potential as potent inhibitors of key oncogenic kinases such as VEGFR-2 and c-KIT. These findings underscore the promise of the broader oxazolopyridine scaffold in the development of novel anticancer agents. However, the critical gap in publicly available in vivo efficacy data for these specific analogs makes a direct and comprehensive comparison of their in vitro versus in vivo performance challenging. Further preclinical development, including rigorous in vivo studies in relevant animal models, is imperative to validate the therapeutic potential of these promising compounds and guide their path toward potential clinical applications.

References

Efficacy of Pyridine-Fused Heterocyclic Derivatives as Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide provides a comparative analysis of pyridine-fused heterocyclic derivatives, specifically focusing on thiazolo[5,4-b]pyridine and pyrazolopyridine scaffolds, due to the limited publicly available data on the efficacy of 4-Chloro-2-methyloxazolo[5,4-c]pyridine derivatives. The presented data, protocols, and pathways are based on studies of these structurally related compounds.

This document is intended for researchers, scientists, and drug development professionals interested in the landscape of novel kinase inhibitors.

Introduction

The development of small molecule kinase inhibitors is a cornerstone of modern targeted cancer therapy. Pyridine-fused heterocyclic scaffolds have emerged as privileged structures in the design of potent and selective inhibitors of various kinases implicated in oncogenesis. This guide compares the efficacy of two such scaffolds, thiazolo[5,4-b]pyridines and pyrazolopyridines, against known inhibitors of the receptor tyrosine kinases c-KIT and c-Met, respectively.

Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors

Thiazolo[5,4-b]pyridine derivatives have been investigated as potent inhibitors of c-KIT, a receptor tyrosine kinase often mutated in gastrointestinal stromal tumors (GIST). A key challenge in GIST therapy is the emergence of resistance to the established inhibitor, imatinib.

Comparative Efficacy Data

The following table summarizes the in vitro efficacy of a lead thiazolo[5,4-b]pyridine derivative, 6r , compared to the known c-KIT inhibitors imatinib and sunitinib. The data highlights the potential of this scaffold to overcome imatinib resistance.

CompoundTargetIC50 (µM) [Enzymatic Assay]GI50 (µM) [Cell Proliferation Assay]Cell LineNotes
Derivative 6r c-KIT (V560G/D816V mutant)4.771.15HMC1.2Demonstrates potent activity against a double mutant resistant to imatinib.[1]
Imatinib c-KIT (V560G/D816V mutant)>1027.1HMC1.2Shows significantly reduced activity against the resistant mutant.[1]
Sunitinib c-KIT (V560G/D816V mutant)ND0.08HMC1.2A multi-kinase inhibitor with activity against imatinib-resistant mutants.

ND: Not Determined

Signaling Pathway

The c-KIT signaling pathway is crucial for cell survival and proliferation. Ligand (SCF) binding induces receptor dimerization and autophosphorylation, activating downstream pathways like PI3K/AKT and MAPK. Constitutive activation through mutations leads to uncontrolled cell growth. Thiazolo[5,4-b]pyridine derivatives aim to inhibit the kinase activity of c-KIT, thereby blocking these downstream signals.

cKIT_pathway SCF SCF cKIT c-KIT Receptor SCF->cKIT Binds P1 Dimerization & Autophosphorylation cKIT->P1 PI3K PI3K P1->PI3K MAPK RAS-RAF-MEK-ERK (MAPK Pathway) P1->MAPK AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Differentiation AKT->Proliferation MAPK->Proliferation Inhibitor Thiazolo[5,4-b]pyridine Derivatives Inhibitor->cKIT Inhibits

Caption: c-KIT signaling pathway and point of inhibition.

Pyrazolopyridine Derivatives as c-Met Inhibitors

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play significant roles in tumor growth, invasion, and metastasis. Aberrant c-Met signaling is a target in various cancers. Pyrazolopyridine derivatives have been designed as potent inhibitors of c-Met kinase.

Comparative Efficacy Data

The table below presents the enzymatic inhibitory activity of pyrazolo[3,4-b]pyridine derivatives 5a and 5b against c-Met, with a comparison to the known inhibitor cabozantinib.

CompoundTargetIC50 (nM) [Enzymatic Assay]Notes
Derivative 5a c-Met4.27 ± 0.31Shows high potency, comparable to the reference drug.[2][3]
Derivative 5b c-Met7.95 ± 0.17A chlorinated analogue of 5a with slightly reduced but still potent activity.[2][3]
Cabozantinib c-Met5.38 ± 0.35An approved multi-kinase inhibitor targeting c-Met.[2][3]
Signaling Pathway

Upon HGF binding, the c-Met receptor dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, promoting cell proliferation, motility, and invasion.[4][5][6] Pyrazolopyridine derivatives are designed to block the ATP-binding site of the c-Met kinase, thus inhibiting its activity.

cMet_pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds P2 Dimerization & Autophosphorylation cMet->P2 PI3K_AKT PI3K/AKT Pathway P2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway P2->RAS_MAPK STAT STAT Pathway P2->STAT Outcomes Proliferation, Motility, Invasion, Angiogenesis PI3K_AKT->Outcomes RAS_MAPK->Outcomes STAT->Outcomes Inhibitor Pyrazolopyridine Derivatives Inhibitor->cMet Inhibits

Caption: c-Met signaling pathway and point of inhibition.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the evaluation of these pyridine-fused heterocyclic derivatives.

Enzymatic Kinase Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Mixture Preparation: A reaction buffer is prepared containing the purified kinase (e.g., c-KIT or c-Met), a substrate peptide, and ATP (often radiolabeled, e.g., [γ-³³P]ATP).

  • Compound Incubation: The test compounds (e.g., thiazolo[5,4-b]pyridine or pyrazolopyridine derivatives) are added to the reaction mixture at various concentrations.

  • Kinase Reaction: The reaction is initiated and incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

  • Reaction Termination: The reaction is stopped, typically by adding a stop solution.

  • Quantification: The amount of phosphorylated substrate is measured. For radiolabeled assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cell lines (e.g., GIST-T1, HMC1.2, HepG-2) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • GI50 Calculation: The concentration of the compound that causes 50% growth inhibition (GI50) is determined by plotting the percentage of viable cells against the compound concentration.

Experimental Workflow Diagram

experimental_workflow cluster_invitro In Vitro Evaluation cluster_synthesis Compound Synthesis EnzymeAssay Enzymatic Kinase Assay (IC50 Determination) CellAssay Cell Proliferation Assay (GI50 Determination) ApoptosisAssay Apoptosis & Cell Cycle Analysis CellAssay->ApoptosisAssay Synthesis Synthesis of Pyridine Derivatives Synthesis->EnzymeAssay Synthesis->CellAssay

Caption: General experimental workflow for inhibitor evaluation.

Apoptosis and Cell Cycle Analysis

Flow cytometry is commonly used to investigate how the compounds affect cell death and cell cycle progression.

  • Apoptosis Assay: Cells are treated with the compound, then stained with Annexin V (to detect early apoptotic cells) and propidium iodide (PI, to detect late apoptotic/necrotic cells) and analyzed by flow cytometry.

  • Cell Cycle Analysis: Treated cells are fixed, stained with a DNA-binding dye like PI, and analyzed by flow cytometry to determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M).

Conclusion

While specific data on this compound derivatives remains elusive in the reviewed literature, the analysis of structurally related thiazolo[5,4-b]pyridine and pyrazolopyridine scaffolds demonstrates the significant potential of pyridine-fused heterocycles in developing novel kinase inhibitors. The thiazolo[5,4-b]pyridine derivative 6r shows promise in overcoming imatinib resistance in c-KIT-mutated cancers. Similarly, pyrazolopyridine derivatives 5a and 5b exhibit potent, nanomolar inhibition of c-Met kinase. These findings underscore the value of these scaffolds in targeted cancer therapy and provide a strong rationale for the continued exploration and biological evaluation of novel pyridine-fused heterocyclic compounds.

References

Comparative Analysis of Computational Docking Studies on Oxazolo[5,4-c]pyridine Analogs and Structurally Related Heterocycles for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of computational docking studies performed on analogs of oxazolo[5,4-c]pyridine and other structurally related heterocyclic compounds. Due to the limited availability of specific studies on 4-Chloro-2-methyloxazolo[5,4-c]pyridine, this document focuses on providing a broader context by examining the docking of similar molecules against various protein targets. The aim is to offer insights into potential targets and computational methodologies that could be applied to the compound of interest.

Data Presentation: Docking Scores and Biological Activities

The following table summarizes the results from various computational docking studies on oxazolo[5,4-d]pyrimidine and thiazolo[5,4-b]pyridine derivatives, which are structurally related to the oxazolo[5,4-c]pyridine core. These studies often correlate docking scores with in vitro biological activities.

Target ProteinCompound SeriesRepresentative Compound(s)Docking Score (Binding Energy)Correlated Biological Activity (IC50)
VEGFR-22,5,7-trisubstituted oxazolo[5,4-d]pyrimidines2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amineNot explicitly stated in provided abstracts, but hydrogen bonding with Lys-868 and Asp-1046 was noted.[1]0.33 µM (VEGFR2 kinase), 0.29 µM (HUVEC proliferation)[1]
c-KITThiazolo[5,4-b]pyridine derivativesCompound 6h (with a 3-(trifluoromethyl)phenyl group)Not explicitly stated, but the 3-trifluoromethyl group was noted to fit well into a hydrophobic binding pocket.[2]9.87 µM[2]
c-KIT (V560G/D816V double mutant)Thiazolo[5,4-b]pyridine derivativesCompound 6rNot explicitly stated, but noted as a potent inhibitor.[2]Potently inhibits the mutant and cell proliferation.[2]
DNA (B-DNA dodecamer)Thiazolo[5,4-b]pyridine derivative5,7-diamino-6-(benzo[d]thiazol-2-yl)-3-phenylthiazolo[4,5-b]pyridine-2(3H)-thione-5.02 Kcal/mol[3]Binds to DNA in an intercalative mode with a binding constant (Kb) of 7.24 × 10^5 M-1.[3]
Human Serum Albumin (HSA)Isoxazolopyridine derivativesCompound 4g-8.50 kcal/mol (towards 3V03 A and B chains)Showed the highest fluorescence quenching efficiency.
COX-2Thiazolo[4,5-b]pyridine derivatives(thiazolo[4,5-b]pyridin-3(2H)-yl) propanenitrile (5) and propanoic acid (6)Not explicitly stated, but docking was used for preselection.[4][5]Strong anti-inflammatory action, exceeding the standard Ibuprofen.[4][5]

Experimental Protocols

The methodologies for computational docking cited in the literature for oxazolopyridine analogs and related heterocycles generally follow a standard workflow. Below are synthesized protocols based on common practices in the field.

Molecular Docking Protocol for VEGFR-2
  • Protein Preparation : The three-dimensional crystal structure of the target protein, such as VEGFR-2, is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned to the protein atoms. The protein structure is then minimized to relieve any steric clashes.

  • Ligand Preparation : The 2D structures of the oxazolo[5,4-d]pyrimidine derivatives are drawn using chemical drawing software and converted to 3D structures. The ligands are then energetically minimized.

  • Docking Simulation : Molecular docking is often performed using software like AutoDock or MOE (Molecular Operating Environment).[3] A grid box is defined around the active site of the target protein to specify the search space for the ligand. The docking algorithm then explores different conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results : The resulting docked poses are analyzed to identify the most favorable binding mode. This includes examining the binding energy or docking score and visualizing the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues. For instance, in a study on oxazolo[5,4-d]pyrimidines with VEGFR-2, the interactions with key amino acids like Lys-868 and Asp-1046 in the ATP binding site were highlighted.[1]

Molecular Docking Protocol for DNA
  • Target and Ligand Preparation : A B-DNA dodecamer structure, for example, PDB ID: 1BNA, is used as the target.[3] The synthesized thiazolo[5,4-b]pyridine derivatives are prepared as described above.

  • Docking Simulation : Docking is carried out to predict the preferred orientation of the compounds within the DNA structure. The binding energy is calculated to estimate the affinity of the compound for the DNA molecule.[3]

  • Analysis : The results are analyzed to determine the binding mode, with studies suggesting an intercalative mode of binding for some thiazolopyridine derivatives.[3]

Visualizations

Computational Docking Workflow

Computational Docking Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis p_prep Protein Preparation (PDB, add H, assign charges) grid Grid Box Definition (Active Site) p_prep->grid l_prep Ligand Preparation (2D to 3D, energy minimization) dock Molecular Docking (e.g., AutoDock, Vina) l_prep->dock grid->dock scoring Scoring & Ranking (Binding Energy) dock->scoring visualize Visualization of Interactions (H-bonds, hydrophobic) scoring->visualize

Caption: A generalized workflow for computational molecular docking studies.

Hypothetical Signaling Pathway of VEGFR-2 Inhibition

VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates Ligand Oxazolopyridine Analog Ligand->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Promotes

Caption: A simplified diagram of the VEGFR-2 signaling pathway and its potential inhibition by an oxazolopyridine analog.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Chloro-2-methyloxazolo[5,4-c]pyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 4-Chloro-2-methyloxazolo[5,4-c]pyridine, a chlorinated heterocyclic compound. Adherence to these protocols is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[1][2]

Emergency First Aid:

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1] Seek medical attention.

  • In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs, seek medical advice.

  • If inhaled: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms persist.[1]

  • If swallowed: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward.[1] Seek immediate medical attention.

Disposal Protocol: A Step-by-Step Approach

The disposal of this compound is governed by regulations for hazardous chemical waste.[3][4][5] Do not dispose of this compound in the normal trash or down the sanitary sewer.[3][4]

  • Waste Identification and Segregation:

    • Treat all waste containing this compound, including contaminated labware and PPE, as hazardous waste.[3]

    • Segregate this waste stream from other chemical wastes to avoid unintended reactions. Specifically, keep halogenated waste separate from non-halogenated waste.[6]

  • Container Selection and Labeling:

    • Use a dedicated, compatible, and leak-proof container for collecting waste. The original container is often a suitable choice.[7]

    • The container must be in good condition and have a secure lid.[7]

    • Clearly label the container with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[7]

  • Waste Accumulation and Storage:

    • Keep the hazardous waste container tightly closed except when adding waste.[4][7]

    • Store the container in a designated, well-ventilated, and secure area, away from incompatible materials.[1][8]

  • Arranging for Disposal:

    • Dispose of the contents and the container through an approved and licensed hazardous waste disposal company.[1][2]

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Decontamination of Empty Containers:

    • Empty containers that held this compound must be decontaminated before being discarded as non-hazardous waste.

    • Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).

    • Collect the rinsate as hazardous waste and add it to your halogenated waste stream.[5]

    • After triple rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[5]

Summary of Disposal Parameters

ParameterGuidelineSource
Waste Classification Hazardous Waste[3][4][5]
Disposal Method Approved Waste Disposal Plant[1][2]
Container Type Compatible, Leak-Proof, with Secure Lid[7]
Labeling Requirements "HAZARDOUS WASTE" and Chemical Name[7]
Storage Segregated, Tightly Closed, Well-Ventilated Area[1][4][6][7][8]
Empty Container Treatment Triple Rinse with Suitable Solvent; Collect Rinsate as Hazardous Waste[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Generation of This compound Waste is_pure Is the waste pure compound or contaminated material? start->is_pure is_empty Is the container empty? start->is_empty No, it's a container collect Collect in a designated, properly labeled hazardous waste container. is_pure->collect Yes segregate Segregate as 'Chlorinated/Halogenated Organic Waste'. collect->segregate store Store in a secure, well-ventilated area. segregate->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store->contact_ehs end_disposal Disposal by licensed hazardous waste vendor. contact_ehs->end_disposal is_empty->collect No, contains residue triple_rinse Triple rinse with an appropriate solvent. is_empty->triple_rinse Yes collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate deface_label Deface original label. triple_rinse->deface_label collect_rinsate->collect dispose_container Dispose of empty container as non-hazardous waste. deface_label->dispose_container

References

Essential Safety and Operational Guide for Handling 4-Chloro-2-methyloxazolo[5,4-c]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Chloro-2-methyloxazolo[5,4-c]pyridine (CAS No. 1354831-15-4) was found. The following information is synthesized from the SDSs of structurally similar compounds and should be treated as a precautionary guide. It is imperative to handle this compound with extreme caution and to perform a thorough risk assessment before use.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for researchers, scientists, and drug development professionals handling this compound.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation.

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is the most critical line of defense against accidental exposure. The following table summarizes the recommended PPE for various operational scenarios.

Scenario Required Personal Protective Equipment
Routine Laboratory Handling (Small Quantities) Eye/Face Protection: Chemical safety goggles.
Hand Protection: Nitrile or neoprene gloves.
Skin and Body Protection: Laboratory coat.
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.
Weighing and Preparing Solutions Eye/Face Protection: Chemical safety goggles and a face shield.
Hand Protection: Double-gloving with nitrile or neoprene gloves.
Skin and Body Protection: Chemical-resistant laboratory coat or apron.
Respiratory Protection: Use of a certified respirator may be necessary depending on the quantity and ventilation.
Spill Cleanup Eye/Face Protection: Chemical safety goggles and a face shield.
Hand Protection: Heavy-duty chemical-resistant gloves (e.g., butyl rubber).
Skin and Body Protection: Chemical-resistant suit or coveralls.
Respiratory Protection: A full-face respirator with appropriate cartridges is required.
Operational and Disposal Plans

Engineering Controls:

  • Always handle this compound in a well-ventilated laboratory.

  • Use a certified chemical fume hood for all procedures that may generate dust or aerosols.

  • Ensure that eyewash stations and safety showers are readily accessible and in good working order.

Handling Procedures:

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Contaminated materials and containers should be treated as hazardous waste.

Emergency Procedures

In the event of accidental exposure, immediate action is crucial.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Visual Guides

The following diagrams provide step-by-step guidance for critical safety procedures.

PPE_Donning_Doffing cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4

Caption: Procedure for donning and doffing Personal Protective Equipment (PPE).

Emergency_Exposure_Workflow Start Exposure Incident Inhalation Inhalation Start->Inhalation Skin_Contact Skin Contact Start->Skin_Contact Eye_Contact Eye Contact Start->Eye_Contact Ingestion Ingestion Start->Ingestion Action_Inhalation Move to Fresh Air Provide Oxygen if Needed Inhalation->Action_Inhalation Action_Skin Wash with Soap & Water (15 min) Remove Contaminated Clothing Skin_Contact->Action_Skin Action_Eye Flush with Water (15 min) Lift Eyelids Eye_Contact->Action_Eye Action_Ingestion Rinse Mouth Do NOT Induce Vomiting Ingestion->Action_Ingestion Medical_Attention Seek Immediate Medical Attention Action_Inhalation->Medical_Attention Action_Skin->Medical_Attention Action_Eye->Medical_Attention Action_Ingestion->Medical_Attention

Caption: Emergency procedures for accidental exposure to the chemical.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.